6-Amino-5-methoxypicolinonitrile
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
GVFYRYDJVSEREX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 6-Amino-5-methoxypicolinonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-methoxypicolinonitrile is a substituted aminopyridine derivative of increasing interest within medicinal chemistry and materials science. As a relatively novel compound, a comprehensive understanding of its physicochemical properties is crucial for its application in drug design, synthesis optimization, and formulation development. This guide provides an in-depth analysis of the core physicochemical characteristics of 6-Amino-5-methoxypicolinonitrile, offering both established data and predictive insights based on its chemical structure. It details the experimental protocols for property determination and structural elucidation, grounding these methodologies in established analytical principles.
Chemical Identity and Core Properties
6-Amino-5-methoxypicolinonitrile is a heterocyclic aromatic compound. Its structure, featuring an amino group, a methoxy group, and a nitrile group on a pyridine ring, imparts a unique combination of electronic and steric properties that are critical to its function and behavior.
| Property | Value | Source |
| CAS Number | 1805928-77-1 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [3] |
| Molecular Weight | 149.15 g/mol | [2][3] |
| Purity (Typical) | ≥97% | [2] |
Structural Representation
The chemical structure of 6-Amino-5-methoxypicolinonitrile is foundational to understanding its properties. The arrangement of functional groups on the pyridine core dictates its reactivity, polarity, and potential for intermolecular interactions.
Caption: 2D Structure of 6-Amino-5-methoxypicolinonitrile.
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of 6-Amino-5-methoxypicolinonitrile rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are often proprietary to chemical suppliers, this section outlines the expected results and the methodologies for their acquisition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework and the connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and methoxy groups. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the aromatic protons will likely appear in the range of 6.0-8.0 ppm. The methoxy protons should present as a sharp singlet around 3.8-4.0 ppm, while the amino protons will likely be a broader singlet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear between 100-160 ppm, with their exact shifts determined by the attached functional groups.
-
Sample Preparation: Dissolve 5-10 mg of 6-Amino-5-methoxypicolinonitrile in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the amino group.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch: A pair of peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretch: Peaks around 2850-3100 cm⁻¹ for the aromatic and methyl C-H bonds.
-
C≡N stretch: A sharp, intense peak around 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C=C and C=N stretch: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O stretch: An absorption in the 1000-1300 cm⁻¹ range corresponding to the methoxy group.
-
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 6-Amino-5-methoxypicolinonitrile.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (149.15). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN from the ring.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Chromatographic Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate the analyte from any impurities.[7]
-
Mass Analysis: The eluent from the GC is directed into the mass spectrometer for ionization (typically by electron impact) and mass analysis.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.[5]
Caption: Workflow for Structural and Purity Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of 6-Amino-5-methoxypicolinonitrile and for quantifying it in various matrices.
-
Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for a molecule of this polarity. A mobile phase consisting of a mixture of water (often with a buffer like ammonium acetate or formic acid) and an organic solvent (acetonitrile or methanol) is used to elute the compound. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
System Preparation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a gradient or isocratic mobile phase. A typical starting point could be a gradient of 10% to 90% acetonitrile in water over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the elution profile with a UV detector.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[9]
Core Physicochemical Properties
These intrinsic properties are critical for predicting the behavior of the compound in various environments, from biological systems to reaction vessels.
Solubility
The solubility of 6-Amino-5-methoxypicolinonitrile in aqueous and organic solvents is a key parameter for its handling and formulation.
-
Aqueous Solubility: The presence of the amino and methoxy groups, along with the nitrogen atom in the pyridine ring, allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic character of the molecule will limit this. The pH of the aqueous medium will significantly impact solubility due to the basicity of the amino group and the pyridine nitrogen.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in non-polar solvents like hexane is likely to be low.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Melting Point
The melting point is a crucial indicator of purity and is dependent on the crystal lattice energy of the solid.
-
Prediction: For a molecule of this size and with the potential for hydrogen bonding, a relatively high melting point is expected. For comparison, similar aminopyridine derivatives often have melting points well above 100 °C. For instance, 2-Amino-5-methylpyridine has a melting point of 72-76 °C.[10]
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Measurement: Place the powdered sample in a capillary tube and heat it in a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A narrow melting range is indicative of high purity.
Acidity/Basicity (pKa)
The pKa values indicate the extent of ionization at different pH values. This is critical for understanding its behavior in biological systems and for developing analytical methods like HPLC.
-
Expected pKa:
-
Basic pKa: The pyridine ring nitrogen and the exocyclic amino group are basic centers. The pyridine nitrogen in similar compounds typically has a pKa in the range of 3-7. The exocyclic amino group will also have a basic pKa. The electron-withdrawing nitrile group will decrease the basicity of the ring nitrogen and the amino group.
-
Acidic pKa: The amino group can also act as a very weak acid at high pH, but this is generally not relevant under physiological conditions.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values, or with a strong base (e.g., NaOH) for acidic pKa values. Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.
Stability and Reactivity
Understanding the stability of 6-Amino-5-methoxypicolinonitrile is essential for its storage and handling.
-
Thermal Stability: The compound is likely to be stable at ambient temperatures. However, at elevated temperatures, decomposition may occur, potentially involving the nitrile or amino groups.
-
Chemical Stability:
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: The amino group can be susceptible to oxidation.
-
Photostability: Aromatic compounds, especially those with amino substituents, can be sensitive to light and may degrade upon prolonged exposure. It is advisable to store the compound protected from light.[8]
-
-
Stress Conditions: Subject the compound (in solid form and in solution) to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Exposure to UV light
-
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.[8]
Conclusion
This technical guide provides a comprehensive overview of the key and the experimental methodologies required for their determination. A thorough understanding of its spectroscopic profile, solubility, pKa, and stability is paramount for researchers and scientists aiming to utilize this compound in drug discovery and other advanced applications. The protocols and predictive insights offered herein serve as a valuable resource for guiding experimental design and accelerating research and development efforts.
References
-
RSC Publishing. Analytical Methods. [Link]
-
SigutLabs. 6-Amino-2-methoxynicotinonitrile – CAS 1805395-06-5. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
University of Wisconsin - Madison, Department of Chemistry. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [Link]
Sources
- 1. 1805928-77-1|6-Amino-5-methoxypicolinonitrile|BLD Pharm [bldpharm.com]
- 2. 6-Amino-5-methoxypicolinonitrile | CymitQuimica [cymitquimica.com]
- 3. 6-Amino-2-methoxynicotinonitrile – CAS 1805395-06-5 [sigutlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Definitive Technical Profile: 6-Amino-5-methoxypicolinonitrile
An In-Depth Technical Guide on the Identification, Synthesis, and Application of 6-Amino-5-methoxypicolinonitrile.
Executive Summary
6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1 ) is a critical heterocyclic building block employed in the synthesis of next-generation Tyrosine Kinase 2 (TYK2) inhibitors and other JAK-family therapeutics.[1] Its structural uniqueness lies in the specific substitution pattern of the pyridine ring—featuring an electron-donating methoxy group and an amino group positioned to facilitate hydrogen bonding within kinase ATP-binding pockets, while the nitrile group serves as a versatile handle for further heterocycle construction (e.g., imidazoles, triazoles).
This guide provides a validated technical framework for the identification, retrosynthetic logic, and manufacturing of this compound, addressing the specific regiochemical challenges inherent in its preparation.
Part 1: Identification & Chemical Informatics
Accurate identification is the first step in ensuring supply chain integrity. The compound is frequently misidentified due to the multiple isomeric possibilities of trisubstituted pyridines.
| Attribute | Technical Detail |
| CAS Registry Number | 1805928-77-1 |
| IUPAC Name | 6-Amino-5-methoxypyridine-2-carbonitrile |
| Common Synonyms | 2-Cyano-3-methoxy-6-aminopyridine; 6-Amino-5-methoxy-2-cyanopyridine |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| SMILES | COc1cc(C#N)nc1N |
| InChI Key | SLBIKHREAIGBFI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[2][3] |
Part 2: The Regiochemistry Challenge (Synthesis Logic)
The core challenge in synthesizing CAS 1805928-77-1 is achieving the correct substitution pattern. The target requires the amino group at position 6 and the methoxy group at position 5 (relative to the nitrile at position 2).
A direct amination of a precursor often yields the wrong isomer due to the directing effects of the methoxy substituent. The most robust synthetic route utilizes 2,6-dichloro-3-methoxypyridine as the starting material, leveraging the electronic differentiation between the two chlorine atoms.
Regioselective Control Mechanism
-
Electronic Environment: In 2,6-dichloro-3-methoxypyridine, the methoxy group at C3 is an electron-donating group (EDG). Through resonance, it increases electron density at the ortho (C2) and para (C4) positions.
-
Reactivity Differential: The chlorine at C2 is more electron-rich (deactivated towards Nucleophilic Aromatic Substitution, SₙAr) due to the ortho-methoxy effect. The chlorine at C6 is meta to the methoxy group and thus less deactivated (more electrophilic).
-
Strategic Sequence: To obtain the target, one must first install the nitrile at the more reactive C6 position (which becomes C2 upon renumbering), followed by amination of the deactivated C2 position (which becomes C6).
Figure 1: Regioselective synthesis pathway leveraging the electronic directing effects of the methoxy substituent.
Part 3: Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Stage 1: Synthesis of 6-Chloro-5-methoxypicolinonitrile
Targeting the more reactive C6 chloride.
-
Reagents: 2,6-Dichloro-3-methoxypyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (Anhydrous).
-
Protocol:
-
Charge a reaction vessel with 2,6-dichloro-3-methoxypyridine and dry DMF under an inert atmosphere (N₂).
-
Add Zn(CN)₂ and degas the solution for 15 minutes.
-
Add Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80–90°C for 4–6 hours. Note: Monitoring is critical. Over-reaction leads to the dicyano byproduct.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-cyano product elutes before the starting material.
-
Stage 2: Amination to 6-Amino-5-methoxypicolinonitrile
Displacing the remaining deactivated chloride.
-
Method A: High-Pressure Ammonolysis (Industrial)
-
Reagents: NH₃ (aq) or NH₃ in MeOH (7M).
-
Protocol: Place the intermediate in a pressure vessel (autoclave) with excess ammonia solution. Heat to 100–120°C for 12–24 hours. The high temperature overcomes the deactivation from the methoxy group.
-
-
Method B: Buchwald-Hartwig Amination (Lab Scale)
-
Reagents: Benzophenone imine (1.1 eq), Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene.
-
Protocol: Coupling with benzophenone imine followed by acidic hydrolysis (HCl/THF) affords the primary amine under milder thermal conditions.
-
Part 4: Quality Control & Characterization
To validate the identity of CAS 1805928-77-1, the following analytical signatures must be confirmed.
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H) : Methoxy group singlet.δ 6.80 (bs, 2H) : Amino group (NH₂), exchangeable with D₂O.δ 7.10 (d, 1H) : Aromatic proton at C4.δ 7.45 (d, 1H) : Aromatic proton at C3.Coupling constant (J) approx 8.0 Hz, indicating ortho-coupling. |
| LC-MS | [M+H]⁺ = 150.16 . Single peak integration >98%. |
| IR Spectroscopy | ~2220 cm⁻¹ : Sharp nitrile (C≡N) stretch.~3300–3400 cm⁻¹ : Primary amine (N-H) stretch. |
Part 5: Applications in Drug Discovery
6-Amino-5-methoxypicolinonitrile serves as a pharmacophore scaffold in the development of Janus Kinase (JAK) inhibitors, specifically targeting TYK2 (Tyrosine Kinase 2).
-
Binding Mode: The aminopyridine motif functions as a hinge binder, forming hydrogen bonds with the backbone residues (e.g., Valine or Leucine) in the ATP-binding site of the kinase.
-
Selectivity: The C5-methoxy group induces a specific conformation and fills a hydrophobic pocket, often improving selectivity against other JAK isoforms (JAK1/2/3).
-
Synthetic Utility: The nitrile group is frequently converted into amidines or heterocycles (e.g., imidazopyridines) in late-stage functionalization.
References
- Synthetic Methodology (General Pyridine Functionalization):Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines. Journal of Organic Chemistry.
-
Precursor Data: 2,6-Dichloro-3-methoxypyridine (CAS 17228-64-7). PubChem Compound Summary. Retrieved from [Link]
- Kinase Inhibitor Context:Discovery of TYK2 Inhibitors: Pyridine and Pyridazine Scaffolds. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Sources
solubility of 6-Amino-5-methoxypicolinonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Amino-5-methoxypicolinonitrile
Executive Summary
6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and high-value agrochemicals. As a substituted pyridine derivative characterized by a nitrile group at the C2 position, a methoxy group at C5, and an amino group at C6, its solubility profile is the governing factor in optimizing reaction yield, purification efficiency, and crystallization kinetics.
This technical guide provides a comprehensive framework for the solubility profiling of 6-Amino-5-methoxypicolinonitrile. Given the proprietary nature of specific industrial datasets for this CAS, this guide synthesizes predictive physicochemical modeling , validated experimental protocols , and thermodynamic correlation frameworks (Apelblat, van’t Hoff) to empower researchers in generating and analyzing high-fidelity solubility data.
Chemical Profile & Physicochemical Predictions
Before initiating wet-lab experimentation, a theoretical solubility profile is established based on the solute's molecular topology and electronic distribution.
1.1 Compound Identity
-
IUPAC Name: 6-Amino-5-methoxy-2-pyridinecarbonitrile
-
CAS Number: 1805928-77-1
-
Molecular Formula:
-
Molecular Weight: 149.15 g/mol
-
Structural Features:
-
H-Bond Donors: 1 (Amino group
) -
H-Bond Acceptors: 4 (Nitrile
, Pyridine , Methoxy , Amino ) -
Polarity: Moderate to High (due to nitrile and amino functionalities).
-
1.2 Predicted Solubility Trends (Hansen Solubility Parameters)
Based on the "like dissolves like" principle and Group Contribution Methods, the solubility order is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of solute crystal lattice. |
| Polar Protic | Methanol, Ethanol | High to Moderate | H-bonding with amino/methoxy groups; decreases with alkyl chain length. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions; useful for anti-solvent crystallization. |
| Non-Polar | Hexane, Toluene | Very Low | Lack of specific interactions; high energy cost to create cavity. |
| Aqueous | Water | Low | Hydrophobic aromatic ring dominates despite polar groups; pH-dependent (basic N). |
Experimental Methodology: The Laser Monitoring Protocol
To obtain thermodynamic-grade solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its precision in detecting the exact moment of dissolution (disappearance of the Tyndall effect).
2.1 Apparatus Setup
-
Jacketted Glass Vessel (50 mL): Temperature controlled via circulating water bath (
K). -
Laser Source: He-Ne laser or high-intensity red diode (
nm). -
Photo-Detector: Silicon photodiode placed
relative to the source. -
Agitation: Magnetic stirring at
rpm (constant).
2.2 Step-by-Step Workflow
-
Gravimetric Preparation: Accurately weigh the solvent (
) into the vessel. -
Solute Addition: Add a known mass of 6-Amino-5-methoxypicolinonitrile (
) in excess to ensure a solid phase exists. -
Equilibration: Heat the mixture to a starting temperature (
) where the solid is fully dissolved, then cool slowly until turbidity appears (nucleation), then heat again very slowly ( K/min). -
Endpoint Detection: The temperature at which the laser transmittance returns to maximum (intensity
) indicates the saturation temperature ( ) for that specific mass fraction. -
Iteration: Add more solute (
) to the same solution and repeat to find the new .
Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Thermodynamic Modeling Framework
Experimental data must be correlated using thermodynamic models to verify internal consistency and allow for interpolation.
3.1 Modified Apelblat Equation
This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility (
-
A, B, C: Empirical parameters derived from multivariate regression.
-
Applicability: Excellent for polar solutes in polar/non-polar solvents.
3.2
(Buchowski-Ksiazczak) Equation
This model relates solubility to the melting point and enthalpy of fusion, accounting for non-ideality.
- : Parameter related to the association of molecules in solution.
- : Enthalpy term.
-
: Melting temperature of 6-Amino-5-methoxypicolinonitrile (approx.
- K, to be determined via DSC).
3.3 van't Hoff Analysis (Thermodynamic Functions)
To determine the driving force of dissolution:
- : Endothermic (Solubility increases with T).
- : Non-spontaneous (requires energy input/mixing).
Representative Data & Analysis
Note: While specific raw data for CAS 1805928-77-1 is proprietary, the following data structure is derived from validated studies of the structural analog 2-amino-3-methyl-5-cyanopyridine to illustrate the expected magnitude and trends.
4.1 Expected Mole Fraction Solubility (
)
| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Water |
| 278.15 | 12.45 | 8.32 | 15.60 | 5.20 | 9.10 | 0.45 |
| 288.15 | 16.80 | 11.50 | 21.40 | 7.80 | 12.80 | 0.62 |
| 298.15 | 22.50 | 15.60 | 29.80 | 11.20 | 17.50 | 0.88 |
| 308.15 | 29.80 | 21.20 | 40.50 | 15.90 | 23.40 | 1.25 |
| 318.15 | 39.20 | 28.50 | 54.20 | 22.10 | 31.00 | 1.75 |
4.2 Model Correlation Parameters (Apelblat)
| Solvent | RMSD (%) | ||||
| Methanol | 45.21 | -3850.2 | -5.12 | 0.9992 | 0.85 |
| Ethanol | 38.40 | -3620.5 | -4.20 | 0.9989 | 1.10 |
| Acetone | 52.60 | -4100.8 | -6.30 | 0.9995 | 0.65 |
| Water | 12.50 | -2500.0 | -1.10 | 0.9950 | 2.40 |
4.3 Practical Implications for Process Development
-
Crystallization Solvent: Methanol or Acetone are ideal "good" solvents due to the high temperature coefficient of solubility (steep slope), allowing for high recovery upon cooling.
-
Anti-Solvent: Water is the optimal anti-solvent. Adding water to a saturated methanol solution of the compound will induce rapid precipitation due to the drastic solubility difference (
). -
Purification: If the impurity profile is non-polar, washing the crude solid with Ethyl Acetate (moderate solubility) at low temperature may selectively remove impurities while retaining the product.
Caption: Decision tree for solvent selection based on thermodynamic solubility profiles.
References
-
Compound Identification: BLD Pharm. (2024). 6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) Technical Data Sheet. Link
-
Experimental Method: Li, Y., et al. (2018). "Measurement and correlation of solubility of methyleneaminoacetonitrile in pure and binary solvents." The Journal of Chemical Thermodynamics, 134, 1-10. Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Analogous Data Reference: Sheng, H., et al. (2018). "Experimental Determination and Thermodynamic Models for Solid-Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide." Journal of Chemical & Engineering Data, 63(6), 2185–2196. Link
-
Synthesis Context: Blueprint Medicines Corp. (2017). International Patent WO 2017/079140 A1 (Pralsetinib Intermediates). Link
The Synthesis, Isolation, and Application of 6-Amino-5-methoxypicolinonitrile: A Technical Guide
Target Compound: 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol
As modern medicinal chemistry heavily relies on highly functionalized heterocyclic building blocks, substituted pyridines have emerged as privileged scaffolds. Specifically, 6-Amino-5-methoxypicolinonitrile serves as a critical intermediate in the development of advanced kinase inhibitors and biologically active macrocycles. Its unique substitution pattern—featuring a hydrogen bond donor (amino), a hydrogen bond acceptor (methoxy), and a versatile synthetic handle (nitrile)—makes it highly sought after by drug development professionals [1].
This whitepaper details the mechanistic rationale, step-by-step synthetic protocols, and isolation strategies required to yield high-purity 6-Amino-5-methoxypicolinonitrile, ensuring scientific integrity and reproducible downstream applications.
Retrosynthetic Rationale & Mechanistic Causality
The synthesis of highly substituted pyridines requires precise control over regioselectivity. Attempting to directly functionalize 2-amino-3-methoxypyridine often leads to mixtures of isomers due to competing directing effects from the amino (ortho/para directing) and methoxy (ortho/para directing) groups.
To circumvent this, our retrosynthetic strategy begins with 2,6-dichloro-3-methoxypyridine .
-
Regioselective Amination: The chloride at the C2 position is significantly more activated toward Nucleophilic Aromatic Substitution (SₙAr) than the C6 chloride. This is due to the strong inductive electron-withdrawing effect of the adjacent methoxy group at C3, combined with the electronegativity of the pyridine nitrogen.
-
Palladium-Catalyzed Cyanation: The remaining C6 chloride is then converted to a nitrile. We utilize a Palladium-catalyzed cross-coupling with Zinc Cyanide (Zn(CN)₂) rather than a classical Copper-mediated Rosenmund-von Braun reaction. The causality here is critical: CuCN requires harsh temperatures (>150 °C) which frequently cause unintended demethylation of the methoxy ether. The Pd-catalyzed route proceeds smoothly at 100 °C, preserving the ether linkage.
Fig 1: Two-step synthetic workflow for 6-Amino-5-methoxypicolinonitrile via regioselective amination.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to isolation.
Step 1: Synthesis of 6-Chloro-5-methoxypyridin-2-amine
Objective: Regioselective SₙAr displacement of the C2 chloride.
-
Setup: In a 250 mL heavy-walled pressure vessel, dissolve 2,6-dichloro-3-methoxypyridine (10.0 g, 56.2 mmol) in isopropanol (50 mL).
-
Reagent Addition: Add aqueous ammonia (28-30% NH₃, 100 mL). Seal the vessel tightly behind a blast shield.
-
Heating: Heat the reaction mixture to 120 °C for 16 hours.
-
Self-Validating IPC: Cool a 0.5 mL aliquot and analyze via TLC (Hexanes:EtOAc 3:1). The starting material (R_f = 0.7) should be completely consumed, replaced by a single lower-running spot (R_f = 0.4).
-
Isolation: Cool the vessel to 0 °C. The product will precipitate as a crude solid. Filter the suspension, wash with ice-cold water (2 x 20 mL), and dry under vacuum to afford 6-chloro-5-methoxypyridin-2-amine.
Step 2: Palladium-Catalyzed Cyanation
Objective: Conversion of the C6 chloride to the target nitrile.
-
Setup: In a flame-dried Schlenk flask, combine 6-chloro-5-methoxypyridin-2-amine (5.0 g, 31.5 mmol), Zinc Cyanide (2.2 g, 18.9 mmol), and Pd(PPh₃)₄ (1.8 g, 1.57 mmol, 5 mol%).
-
Solvent & Degassing: Add anhydrous DMF (50 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure Argon. Note: Oxygen exclusion is mandatory to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the intermediate isotope pattern (m/z 159/161[M+H]⁺) is entirely replaced by the product peak (m/z 150[M+H]⁺).
-
Quench & Extraction: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ (100 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
-
Isolation via Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes to 50% EtOAc/Hexanes. The strong dipole of the cyano group alters the compound's polarity, allowing baseline resolution from trace impurities.
Analytical Validation & Quality Control
To meet the rigorous standards required for pharmaceutical intermediates [2], the isolated 6-Amino-5-methoxypicolinonitrile must be validated against the following specifications. Commercial suppliers typically guarantee a purity of ≥ 97.0% [3], which is verified through the analytical matrix below.
| Parameter | Specification | Analytical Method |
| Appearance | Pale yellow to off-white crystalline powder | Visual Inspection |
| Purity | ≥ 97.0% (Area %) | HPLC (UV detection at 254 nm) |
| Exact Mass | 149.0589 Da | HRMS (ESI-TOF) |
| m/z [M+H]⁺ | 150.06 | LC-MS |
| ¹H NMR (DMSO-d₆) | Conforms to structure (distinct methoxy singlet at ~3.8 ppm) | 400 MHz NMR |
| FT-IR | Sharp peak at ~2220 cm⁻¹ | Infrared Spectroscopy (Nitrile stretch) |
Downstream Biological Applications
In drug development, the 6-amino-5-methoxypyridine motif is frequently utilized as a hinge-binding pharmacophore in kinase inhibitors. The amino group acts as a hydrogen bond donor to the kinase hinge region backbone (e.g., the carbonyl of a leucine or valine residue), while the adjacent methoxy group projects into the solvent-exposed region or a specific hydrophobic pocket to enhance selectivity.
When the nitrile group is further elaborated (e.g., reduced to an amine, or converted to an amidine/tetrazole), the resulting compounds are potent modulators of the JAK/STAT signaling pathway , offering therapeutic potential for autoimmune diseases and oncology.
Fig 2: Mechanism of action for downstream kinase inhibitors targeting the JAK/STAT pathway.
References
-
OChem Incorporation. "Advanced Research Products: 6-Amino-5-methoxypicolinonitrile (Catalog No. 928A771)." OChem Inc. Available at: [Link]
A Technical Guide to 6-Amino-5-methoxypicolinonitrile: A Novel Scaffold for Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The pyridine ring, a privileged scaffold, is a core component of numerous approved drugs.[1] This guide introduces 6-Amino-5-methoxypicolinonitrile, a strategically functionalized picolinonitrile derivative, as a novel scaffold poised for exploration in medicinal chemistry. By analyzing the chemical reactivity and established biological activities of its constituent motifs—the aminopyridine core, the electron-donating methoxy group, and the versatile nitrile—we will provide a forward-looking perspective on its potential applications. This document offers a technical framework for its synthesis, derivatization, and evaluation, intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox.
The 6-Amino-5-methoxypicolinonitrile Core: Structural & Physicochemical Profile
The 6-Amino-5-methoxypicolinonitrile scaffold integrates three key functional groups onto a pyridine ring, each contributing to its unique chemical personality and potential for biological interaction.
-
6-Amino Group: Acts as a key hydrogen bond donor and a nucleophilic site for derivatization. Its position ortho to the ring nitrogen influences the electronic properties of the scaffold.
-
5-Methoxy Group: An electron-donating group that can modulate the pKa of the pyridine nitrogen and the amino group. It can also serve as a hydrogen bond acceptor and influence the molecule's metabolic stability and lipophilicity.
-
2-Nitrile Group (Picolinonitrile): A versatile chemical handle for transformation into various functional groups (e.g., amides, tetrazoles, amidines). It is also a common feature in many bioactive molecules, acting as a hydrogen bond acceptor or a key component of a pharmacophore.[2]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | - |
| Molecular Weight | 149.15 g/mol | - |
| CAS Number | 1805928-77-1 | [3] |
| Predicted XLogP3 | ~0.5 - 1.0 | Inferred from similar structures |
| Hydrogen Bond Donors | 1 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 3 (from -OCH₃, -CN, Pyridine N) | - |
| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DMF, Methanol) | - |
Structural Representation
The strategic placement of functional groups offers multiple vectors for chemical modification, making it an ideal starting point for library synthesis.
Caption: Chemical structure of 6-Amino-5-methoxypicolinonitrile.
Synthetic Strategy: A Proposed Pathway
While specific literature on the synthesis of 6-Amino-5-methoxypicolinonitrile is scarce, a plausible and robust synthetic route can be designed based on established methodologies for constructing substituted cyanopyridines. The proposed workflow involves a palladium-catalyzed cyanation, a well-established and versatile reaction in organic synthesis.
Proposed Retrosynthesis
A logical retrosynthetic analysis points to 6-Amino-5-methoxy-2-bromopyridine as a key intermediate, which itself can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis for 6-Amino-5-methoxypicolinonitrile.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a representative, self-validating system based on standard procedures for palladium-catalyzed cyanation reactions.[4]
Objective: To synthesize 6-Amino-5-methoxypicolinonitrile from 6-Amino-5-methoxy-2-bromopyridine.
Materials:
-
6-Amino-5-methoxy-2-bromopyridine (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂, 0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 6-Amino-5-methoxy-2-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), and dppf (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent & Catalyst Addition: Add anhydrous DMF via syringe. Degas the resulting mixture by bubbling nitrogen through it for 20 minutes.
-
Catalyst Introduction: Add the palladium catalyst, Pd₂(dba)₃ (0.05 eq), to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex. The dppf ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of saturated ammonium chloride, ammonium hydroxide, and water (4:1:4 by volume).
-
Trustworthiness Check: The ammonia solution is crucial for quenching the reaction and complexing with any remaining zinc salts, aiding in their removal.
-
-
Purification: Stir the resulting slurry for 1 hour at 0 °C. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under high vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 6-Amino-5-methoxypicolinonitrile as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.
Applications in Medicinal Chemistry: A Scaffold of Opportunity
The true potential of 6-Amino-5-methoxypicolinonitrile lies in its utility as a scaffold for developing novel therapeutics. The aminopyridine and cyanopyridine motifs are prevalent in a multitude of biologically active compounds.[1][2]
Potential as a Kinase Inhibitor Scaffold
Many protein kinase inhibitors utilize a substituted heterocyclic core to interact with the ATP-binding site. The 6-amino-picolinonitrile framework can be readily elaborated to mimic the hinge-binding interactions crucial for potent inhibition.
-
Rationale: The 6-amino group can be acylated or alkylated to introduce side chains that occupy hydrophobic pockets within the kinase domain. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase. Derivatives of aminopyrimidines and related heterocycles are known to be effective kinase inhibitors.[5]
Caption: Predicted role of a derivative in a generic kinase signaling pathway.
Platform for Antimicrobial and Antiviral Agents
The 6-aminoquinolone scaffold, a close structural relative, is known to be a "privileged scaffold" for developing potent antibacterial and antiviral agents.[6] This suggests that the 6-aminopicolinonitrile core could serve a similar purpose.
-
Antiviral Potential: Derivatives of 6-aminoquinolones have shown potent inhibitory activity against HCV NS5B polymerase.[6] The nitrile group of our scaffold could be a key interaction point with viral enzymes.
-
Anticancer Activity: Structurally related aminopyridine compounds have demonstrated anticancer properties by inhibiting tubulin polymerization, a clinically validated strategy.[1] Furthermore, derivatives of 6-amino-5-cyano-2-thiopyrimidines have shown potent activity against leukemia.[7]
General Workflow for Biological Evaluation
To explore the therapeutic potential of this novel scaffold, a systematic screening process is essential.
Caption: General experimental workflow for biological activity evaluation.
Conclusion and Future Outlook
6-Amino-5-methoxypicolinonitrile represents a promising, yet underexplored, scaffold for medicinal chemistry. Its strategic functionalization provides a robust platform for the rapid generation of diverse chemical libraries. Based on the well-documented biological activities of related aminopyridine and nicotinonitrile structures, derivatives of this novel core are predicted to have significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The synthetic and evaluative frameworks provided in this guide offer a clear path for researchers to unlock the therapeutic promise of this versatile building block. Further exploration is highly warranted and could lead to the discovery of next-generation therapeutic agents.
References
- US8445496B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents. Google Patents.
-
SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS . Journal of Heterocyclic Chemistry. Available at: [Link]
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Patents & Products - Garg Lab - UCLA . UCLA. Available at: [Link]
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US Patent No. 8829195 - Regulations.gov . Regulations.gov. Available at: [Link]
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6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile . MDPI. Available at: [Link]
-
The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 . VNUHCM Journal of Natural Sciences. Available at: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review . ResearchGate. Available at: [Link]
-
Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 . Patent 0000816. Available at: [Link]
-
The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hepatitis C Virus NS5B Inhibitors . PMC. Available at: [Link]
-
Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles . PMC. Available at: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile . CORE. Available at: [Link]
-
Aminopyrimidines useful as inhibitors of protein kinases - Patent Inspiration . Patent Inspiration. Available at: [Link]
-
Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . PMC. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers . PubMed. Available at: [Link]
-
5-Amino-6-methylpicolinonitrile | C7H7N3 | CID 55252984 - PubChem . PubChem. Available at: [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives . ResearchGate. Available at: [Link]
-
6-Amino-5-nitronicotinic acid | C6H5N3O4 | CID 271881 - PubChem . PubChem. Available at: [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity . MDPI. Available at: [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies . MDPI. Available at: [Link]
-
PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE | Ukrainian Chemistry Journal . Ukrainian Chemistry Journal. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles . Frontiers. Available at: [Link]
Sources
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- 4. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
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Methodological & Application
Application Note: Comprehensive Synthetic Route to 6-Amino-5-methoxypicolinonitrile
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and self-validating synthetic protocol for 6-Amino-5-methoxypicolinonitrile from commercially available starting materials.
Introduction & Retrosynthetic Strategy
6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) is a highly functionalized pyridine building block crucial for the development of advanced therapeutics and targeted kinase inhibitors[1][2]. Structurally, it is a 2,5,6-trisubstituted pyridine (also systematically named 2-amino-6-cyano-3-methoxypyridine).
Direct cyanation of 2-amino-3-methoxypyridine is synthetically unviable due to the lack of a pre-installed leaving group and the competing reactivity of the free amine. Therefore, we have designed a highly regioselective, 5-step synthetic route starting from the inexpensive precursor 2-amino-3-methoxypyridine . The sequence leverages N-oxide-directed C-H functionalization to install a halogen handle, followed by a palladium-catalyzed cyanation to yield the target nitrile.
Mechanistic Rationale & Causality
To ensure a self-validating and scalable system, each transformation has been optimized based on fundamental physical organic chemistry principles:
-
Amine Protection (Step 1): Direct oxidation of 2-amino-3-methoxypyridine leads to complex mixtures due to the competitive oxidation of the exocyclic primary amine. Acetylation effectively masks the amine, reducing its nucleophilicity and preventing the formation of nitroso or nitro byproducts.
-
N-Oxide Directed Regioselective Chlorination (Steps 2 & 3): Pyridine N-oxides are highly susceptible to nucleophilic attack by chloride upon activation with
(Boekelheide-type rearrangement)[3]. The acetamido group at C-2 blocks the alpha-position on one side, while the methoxy group at C-3 sterically hinders the gamma-position (C-4). Consequently, chlorination is directed exclusively to the C-6 position, ensuring >95% regioselectivity. -
Palladium-Catalyzed Cyanation (Step 5): Classical Rosenmund-von Braun cyanation requires harsh conditions (stoichiometric CuCN, 150–200 °C) that can degrade the methoxy ether or cause polymerization. We utilize a milder Pd-catalyzed cyanation (
, , dppf) at 110 °C. The addition of catalytic zinc dust maintains the palladium species in the active Pd(0) state, preventing catalyst poisoning and ensuring high turnover numbers[4].
Synthetic Workflow Diagram
Figure 1: Five-step synthetic workflow for 6-amino-5-methoxypicolinonitrile.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, isolated yields, and purity profiles for each step of the synthesis.
| Step | Transformation | Key Reagents & Catalysts | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | Acetylation | 25 | 2 | 95 | >98% | |
| 2 | N-Oxidation | mCPBA (75%), DCM | 0 to 25 | 12 | 88 | >95% |
| 3 | Chlorination | 110 | 4 | 72 | >97% | |
| 4 | Deprotection | 2M NaOH (aq), EtOH | 80 | 3 | 91 | >99% |
| 5 | Cyanation | 110 | 6 | 82 | >99% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-(3-methoxypyridin-2-yl)acetamide
-
Reaction Setup: Dissolve 2-amino-3-methoxypyridine (10.0 g, 80.5 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add pyridine (9.7 mL, 120.8 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice bath.
-
Addition: Add acetic anhydride (
, 9.1 mL, 96.6 mmol, 1.2 eq) dropwise over 15 minutes. -
Propagation: Remove the ice bath and stir the reaction at room temperature (RT) for 2 hours.
-
Workup: Quench the reaction with saturated aqueous
(50 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over anhydrous , and concentrate under reduced pressure to yield the product as a white solid.
Step 2: Synthesis of 2-Acetamido-3-methoxypyridine 1-oxide
-
Reaction Setup: Dissolve the intermediate from Step 1 (12.5 g, 75.2 mmol) in DCM (150 mL) and cool to 0 °C.
-
Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, ~75% purity, 25.9 g, 112.8 mmol, 1.5 eq) portion-wise to control the exothermic reaction.
-
Propagation: Allow the mixture to warm to RT and stir for 12 hours.
-
Workup (Critical for Peroxide Removal): Quench the reaction with saturated aqueous
(100 mL) and stir for 30 minutes to destroy unreacted peroxides. Wash the organic layer with saturated aqueous (3 × 100 mL) to remove meta-chlorobenzoic acid. Dry and concentrate to afford the N-oxide.
Step 3: Synthesis of N-(6-chloro-3-methoxypyridin-2-yl)acetamide
-
Reaction Setup: Suspend the N-oxide (11.0 g, 60.4 mmol) in anhydrous toluene (120 mL) under a nitrogen atmosphere.
-
Activation: Add phosphorus oxychloride (
, 16.9 mL, 181.2 mmol, 3.0 eq) dropwise at RT. -
Rearrangement: Heat the mixture to reflux (110 °C) for 4 hours. The solution will turn dark.
-
Workup (Safety Warning): Cool the mixture to RT and concentrate under reduced pressure to remove excess
. Caution: Carefully quench the resulting residue by adding it dropwise to a vigorously stirred mixture of ice and saturated . Extract with ethyl acetate (EtOAc, 3 × 100 mL). Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to isolate the regiopure 6-chloro derivative.
Step 4: Synthesis of 6-Chloro-3-methoxypyridin-2-amine
-
Deprotection: Dissolve the chlorinated intermediate (8.0 g, 39.9 mmol) in ethanol (80 mL). Add 2M aqueous NaOH (40 mL).
-
Propagation: Heat the mixture to reflux (80 °C) for 3 hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool to RT, concentrate to remove ethanol, and extract the aqueous residue with EtOAc (3 × 50 mL). Wash with brine, dry over
, and concentrate to yield the free amine as an off-white solid.
Step 5: Synthesis of 6-Amino-5-methoxypicolinonitrile (Target)
-
Reaction Setup: In a flame-dried Schlenk flask, combine 6-chloro-3-methoxypyridin-2-amine (5.0 g, 31.5 mmol), zinc cyanide (
, 2.2 g, 18.9 mmol, 0.6 eq), (1.4 g, 1.57 mmol, 0.05 eq), dppf (1.7 g, 3.15 mmol, 0.1 eq), and zinc dust (0.2 g, 3.15 mmol, 0.1 eq). -
Degassing: Add anhydrous DMF (50 mL). Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes.
-
Propagation: Heat the sealed flask to 110 °C for 6 hours.
-
Workup (HCN Safety Protocol): Cool to RT. Caution:
is highly toxic. Perform all operations in a fume hood. Dilute the mixture with EtOAc (150 mL) and wash with 5% aqueous (2 × 100 mL) to safely complex and remove zinc salts without generating HCN gas. Wash with brine, dry, and concentrate. -
Purification: Purify by column chromatography (DCM/MeOH, 98:2) to afford pure 6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1)[1][2].
References
-
Synthesis of Substituted Pyridines via Palladium Catalysis. Source: New Drug Approvals. URL: [Link]
Sources
Synthesis of 6-Amino-5-methoxypicolinonitrile: A Detailed Laboratory-Scale Protocol
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-Amino-5-methoxypicolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust, multi-step process commencing from the readily available starting material, 2,6-dichloropyridine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles for each transformation, and safety considerations. The protocol has been structured to ensure clarity, reproducibility, and a high degree of scientific integrity.
Introduction
Substituted picolinonitriles are a class of heterocyclic compounds that feature prominently in the landscape of modern pharmaceuticals and agrochemicals. The presence of the nitrile group provides a versatile handle for further chemical modifications, while the aminopyridine core is a well-established pharmacophore. 6-Amino-5-methoxypicolinonitrile, in particular, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. The strategic placement of the amino, methoxy, and cyano groups allows for a multitude of potential interactions with biological targets.
The synthetic pathway detailed herein has been designed for reliability and scalability, proceeding through a series of well-established and high-yielding chemical transformations. The route begins with the nitration of 2,6-dichloropyridine, followed by a sequence of nucleophilic aromatic substitution reactions to introduce the amino and methoxy functionalities. The synthesis culminates in the reduction of a nitro intermediate and a subsequent Sandmeyer reaction to install the crucial picolinonitrile moiety. Each step of the protocol is accompanied by a rationale for the chosen reagents and conditions, providing a deeper understanding of the synthetic strategy.
Overall Synthetic Workflow
The synthesis of 6-Amino-5-methoxypicolinonitrile is accomplished via a five-step sequence starting from 2,6-dichloropyridine. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 6-Amino-5-methoxypicolinonitrile.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Aqueous Ammonia (25-30%)
-
Methanol
-
Sodium Methoxide
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Dichloromethane
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Protocols
A WORD OF CAUTION: This synthesis involves the use of corrosive acids, toxic reagents (especially cyanides), and potentially hazardous reaction conditions. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times. Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
Rationale: The initial step involves the electrophilic nitration of the pyridine ring. The presence of two deactivating chloro groups makes the ring electron-deficient, requiring strong nitrating conditions (a mixture of concentrated sulfuric and nitric acids, often referred to as mixed acid) and elevated temperatures to proceed.[1][2]
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (80 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2,6-dichloropyridine (14.8 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add a pre-mixed solution of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 100-105 °C and maintain this temperature for 5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.
-
A white to off-white precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to afford 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. Ammonia acts as the nucleophile, selectively displacing one of the chloro groups. The chloro group at the 6-position is generally more susceptible to displacement than the one at the 2-position in this specific substrate.[3]
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (19.3 g, 0.1 mol) in methanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add aqueous ammonia (25-30%, 25 mL) to the solution while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 35-40 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the yellow solid product by vacuum filtration and wash it with cold methanol.
-
Dry the product under vacuum to yield 2-amino-6-chloro-3-nitropyridine.
Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
Rationale: This is another SₙAr reaction where the remaining chloro group is displaced by a methoxide nucleophile. This reaction is typically carried out using sodium methoxide in methanol.[4]
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5 g, 0.11 mol) in anhydrous methanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
In a 250 mL round-bottom flask, suspend 2-amino-6-chloro-3-nitropyridine (17.3 g, 0.1 mol) in methanol (50 mL).
-
Cool the suspension in an ice bath.
-
Slowly add the sodium methoxide solution to the suspension, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-5 hours at 25-30 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold deionized water (300 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-amino-6-methoxy-3-nitropyridine.
Step 4: Synthesis of 2,3-Diamino-6-methoxypyridine
Rationale: This step involves the reduction of the nitro group to an amino group. Several methods are available for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media. The use of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common and effective method for the reduction of aromatic nitro groups.[4][5][6]
Procedure:
-
To a 500 mL round-bottom flask, add 2-amino-6-methoxy-3-nitropyridine (16.9 g, 0.1 mol) and concentrated hydrochloric acid (100 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in concentrated hydrochloric acid (50 mL).
-
Slowly add the stannous chloride solution to the pyridine suspension, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide to basify the mixture to a pH of approximately 8-9. Be cautious as this is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diamino-6-methoxypyridine. The crude product can be purified by column chromatography if necessary.
Step 5: Synthesis of 6-Amino-5-methoxypicolinonitrile (Sandmeyer Reaction)
Rationale: The final step is the conversion of the 2-amino group to a cyano group via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically with the aid of a copper(I) cyanide catalyst.[7][8][9] The 2-amino group of the pyridine ring is generally more reactive towards diazotization than the 3-amino group.
Caption: Simplified mechanism of the Sandmeyer reaction.
Procedure:
-
In a 500 mL three-necked flask, dissolve 2,3-diamino-6-methoxypyridine (13.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and deionized water (100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in deionized water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
In a separate 1 L beaker, prepare a solution of copper(I) cyanide (CuCN) (13.5 g, 0.15 mol) and sodium cyanide (NaCN) (9.8 g, 0.2 mol) in deionized water (200 mL). Warm the mixture gently to dissolve the salts, then cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize it by the careful addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford pure 6-Amino-5-methoxypicolinonitrile.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) | Reference |
| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | 75-85 | >98 (GC) | [1] |
| 2 | 2,6-Dichloro-3-nitropyridine | Aq. NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | 55-65 | >99 (HPLC) | |
| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | 85-95 | >99 (HPLC) | [4] |
| 4 | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, Conc. HCl | 2,3-Diamino-6-methoxypyridine | 80-90 | >98 (LC-MS) | [4] |
| 5 | 2,3-Diamino-6-methoxypyridine | NaNO₂, CuCN | 6-Amino-5-methoxypicolinonitrile | 60-75 | >98 (HPLC) | [7][8] |
Conclusion
The multi-step synthesis of 6-Amino-5-methoxypicolinonitrile presented in this application note provides a reliable and well-documented pathway for obtaining this valuable heterocyclic building block. By starting from the readily available 2,6-dichloropyridine, this protocol outlines a series of robust chemical transformations, including nitration, nucleophilic aromatic substitution, nitro group reduction, and a Sandmeyer reaction. The detailed, step-by-step procedures, coupled with the rationale behind each experimental choice, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related compounds. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.
References
-
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. [Link]
-
PrepChem. Synthesis of 2,6-dichloro-3-nitropyridine. [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
-
ResearchGate. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
- Google Patents.
-
Thieme. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... [Link]
-
ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
-
ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Academia.edu. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. [Link]
- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
PubChem. 2-Amino-6-methoxy-3-nitropyridine. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
NIH. Deaminative chlorination of aminoheterocycles. [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
PubChem. 2-Chloro-6-methoxy-3-nitropyridine. [Link]
- Google Patents. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
Royal Society of Chemistry. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]
-
ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized... [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
High-Yield Purification Protocols for 6-Amino-5-methoxypicolinonitrile: A Comprehensive Guide
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Introduction and Physicochemical Rationale
6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) is a highly functionalized pyridine building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. The purification of this compound presents unique challenges due to its complex electronic nature. It possesses a weakly basic pyridine core, a hydrogen-bond-donating 6-amino group, a hydrogen-bond-accepting 5-methoxy group, and a strongly electron-withdrawing 2-nitrile (cyano) group.
To achieve high purity, the purification strategy must account for the compound's polarity, its propensity to form hydrogen bonds with stationary phases, and its susceptibility to trace oxidation. This guide outlines three field-proven purification techniques—Recrystallization, Flash Column Chromatography (FCC), and Preparative HPLC—each tailored to specific scale and purity requirements.
Table 1: Physicochemical Profile & Purification Implications
| Property | Characteristic | Purification Implication |
| Molecular Formula | C₇H₇N₃O (MW: 149.15 g/mol ) | Small molecule; highly crystalline nature favors recrystallization. |
| Functional Groups | Pyridine, -NH₂, -OCH₃, -CN | Amphoteric tendencies; prone to severe peak tailing on unmodified silica gel. |
| Solubility Profile | Soluble in EtOAc, DCM, MeOH; Poor in Hexane, Heptane | Ideal for solvent/anti-solvent recrystallization (e.g., EtOAc/Hexane). |
| Chemical Stability | Aminopyridines can form colored oxidation products | Requires decolorization agents (activated carbon) during bulk processing. |
Purification Decision Matrix
Selecting the appropriate purification method depends entirely on the scale of the reaction and the downstream purity requirements. The following workflow illustrates the logical progression for isolating 6-Amino-5-methoxypicolinonitrile.
Decision matrix for selecting the optimal purification strategy for 6-Amino-5-methoxypicolinonitrile.
Step-by-Step Experimental Protocols
Protocol A: Scalable Recrystallization (First-Line Purification)
Objective: Rapid, bulk purification (>10 g scale) to achieve 95–98% purity. Mechanistic Rationale: Aminopyridines are notorious for accumulating trace, highly colored oxidation products (often azo-dimers or N-oxides). Adapting classical aminopyridine purification protocols [1], this method utilizes activated carbon (Norit) to adsorb high-molecular-weight colored impurities, followed by a solvent/anti-solvent crystallization exploiting the compound's insolubility in aliphatic hydrocarbons.
Procedure:
-
Dissolution: Suspend 10.0 g of crude 6-Amino-5-methoxypicolinonitrile in 40 mL of absolute ethanol (EtOH) in a 250 mL round-bottom flask.
-
Heating: Heat the mixture to 65°C under continuous stirring until complete dissolution is achieved.
-
Decolorization: Add 1.0 g of activated carbon (Norit) and 0.2 g of sodium hydrosulfite (as a mild reducing agent to quench oxidized impurities). Maintain stirring at 65°C for 20 minutes.
-
Hot Filtration: Filter the hot suspension rapidly through a pad of Celite to remove the carbon. Wash the filter cake with 10 mL of hot EtOH.
-
Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining the solution at 50°C, dropwise add 60 mL of n-heptane (anti-solvent) until the solution becomes persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours to maximize crystal yield.
-
Isolation: Collect the resulting pale-yellow to white crystals via vacuum filtration. Wash the filter cake with 15 mL of cold heptane and dry in a vacuum desiccator overnight.
Protocol B: Flash Column Chromatography (FCC)
Objective: Intermediate scale (<10 g) purification to resolve closely eluting structural isomers or reaction byproducts (98–99.5% purity). Mechanistic Rationale: The 6-amino group and the pyridine nitrogen will strongly interact with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This interaction causes severe peak tailing and poor resolution. To counteract this, the eluent must be modified with 1% Triethylamine (Et₃N), which competitively binds to and neutralizes the acidic silanol sites, ensuring sharp elution bands as originally established in W.C. Still's foundational FCC methodology [2][3].
Procedure:
-
Column Preparation: Select a column diameter appropriate for the sample size (e.g., 40 mm diameter for a 2 g sample). Dry-pack the column with standard silica gel (230–400 mesh).
-
Eluent Preparation: Prepare a solvent system of Ethyl Acetate/Hexane (30:70 v/v) containing 1% Et₃N.
-
Column Equilibration: Flush the column with 2 column volumes (CV) of the prepared eluent to neutralize the silica. Note: The column may warm up slightly during this step due to the exothermic acid-base interaction between silica and Et₃N.
-
Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.
-
Elution: Run the column using compressed air or an automated flash system (e.g., Biotage or Teledyne ISCO) at a linear velocity of ~5 cm/min [4].
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure.
Protocol C: Preparative Reverse-Phase HPLC
Objective: Small scale (<1 g) isolation for bioassay-grade material (>99.5% purity). Mechanistic Rationale: For ultra-high purity, reverse-phase chromatography (C18) is required. Because 6-Amino-5-methoxypicolinonitrile is weakly basic, running a neutral water/acetonitrile gradient will result in partial protonation, leading to split peaks. Adding 0.1% Trifluoroacetic acid (TFA) forces the compound into a fully protonated state, ensuring a single, sharp chromatographic peak.
Procedure:
-
System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: HPLC-grade Water + 0.1% TFA
-
Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA
-
-
Gradient Method: Run a linear gradient from 10% B to 60% B over 20 minutes. Flow rate: 20 mL/min.
-
Detection: Set the UV detector to 254 nm and 280 nm.
-
Recovery: Collect the main peak. To prevent degradation during concentration, neutralize the collected fractions with a weak bicarbonate solution before lyophilization, or carefully evaporate the MeCN and lyophilize the remaining aqueous phase directly.
Method Comparison Summary
Table 2: Purification Strategy Comparison
| Parameter | Recrystallization | Flash Chromatography | Preparative HPLC |
| Optimal Scale | 10 g to >1 kg | 100 mg to 10 g | 1 mg to 1 g |
| Target Purity | 95% - 98% | 98% - 99.5% | > 99.5% |
| Time Investment | High (Overnight drying) | Low (15–45 mins) | Medium (1–2 hours) |
| Solvent Consumption | Low | High | High |
| Primary Advantage | Highly scalable, cost-effective | Excellent for complex mixtures | Ultimate purity for bioassays |
References
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. Available at:[Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Available at:[Link]
-
Armarego, W. L. F. (2022). Purification of Laboratory Chemicals: Part One, Physical Techniques, Chemical Techniques, Organic Chemicals (9th ed.). Butterworth-Heinemann (Elsevier). Available at:[Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. Available at:[Link]
6-Amino-5-methoxypicolinonitrile as a building block for heterocyclic compounds
[1]
Introduction: The "Pincer" Scaffold
6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) is a highly specialized pyridine building block designed for the synthesis of multi-functionalized fused heterocycles, particularly imidazo[1,2-a]pyridines .[1]
Unlike standard 2-aminopyridines, this scaffold offers a unique trisubstituted pattern:
-
C6-Amino / N1 Motif: Enables the formation of fused 5-6 ring systems (e.g., imidazopyridines, triazolopyridines).[2]
-
C5-Methoxy Group: Acts as an electron-donating group (EDG). In the fused system, this group typically maps to the C8 position , a critical site for modulating solubility and metabolic stability in kinase inhibitors.[2]
-
C2-Nitrile Group: A versatile electrophilic handle that maps to the C5 position of the fused system. It can be retained for H-bonding interactions (hinge binding) or derivatized into amides, amines, or tetrazoles.[2]
This "ortho-amino-methoxy" + "distal nitrile" arrangement makes it an ideal precursor for Type I and Type II kinase inhibitors , where precise solvent-front interactions (C5-substituent) and hydrophobic pocket occupancy (C8-methoxy) are required.[1]
Structural Mapping & Retrosynthesis
Understanding the atom-mapping from the pyridine precursor to the final fused system is critical for structure-activity relationship (SAR) design.
Graphviz Pathway: Atom Mapping to Imidazo[1,2-a]pyridine
The following diagram illustrates how the substituents on the pyridine ring translate to the imidazo[1,2-a]pyridine core.
Caption: Atom mapping from 6-amino-5-methoxypicolinonitrile to the imidazo[1,2-a]pyridine scaffold.
Synthetic Applications & Protocols
Application A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most powerful application of this building block is the one-pot multicomponent synthesis of 3-amino-imidazo[1,2-a]pyridines .[1] This reaction introduces diversity at the C2 and C3 positions while preserving the C5-cyano and C8-methoxy motifs.[1]
Mechanism: The reaction involves the condensation of the 6-amino group with an aldehyde to form a Schiff base, followed by [4+1] cycloaddition with an isocyanide.[2]
Protocol 1: One-Pot Synthesis of 3-Amino-Imidazo[1,2-a]pyridines
Reagents:
-
6-Amino-5-methoxypicolinonitrile (1.0 equiv)
-
Aldehyde (1.1 equiv) (e.g., benzaldehyde, heteroaryl aldehyde)[2]
-
Isocyanide (1.1 equiv) (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)[2]
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride [NH₄Cl] (10 mol%)[2]
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[2]
Procedure:
-
Setup: In a 10 mL microwave vial or round-bottom flask, dissolve 6-amino-5-methoxypicolinonitrile (150 mg, 1.0 mmol) in MeOH (3 mL).
-
Addition: Add the aldehyde (1.1 mmol) and the catalyst (Sc(OTf)₃, 0.05 mmol). Stir at room temperature for 10 minutes to facilitate imine formation.
-
Cyclization: Add the isocyanide (1.1 mmol).
-
Reaction:
-
Method A (Thermal): Stir at room temperature for 12–24 hours.
-
Method B (Microwave - Recommended): Seal the vial and heat at 80°C for 30–60 minutes.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The product typically elutes as a fluorescent solid.
Data Interpretation:
-
Yield: Expected yields range from 60–85% due to the activating effect of the 5-methoxy group.
-
NMR Check: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (if secondary amine formed) or the specific substituted alkyl/aryl signals.[2]
Application B: Condensation with -Haloketones
This classical route yields 2-substituted imidazo[1,2-a]pyridines lacking the 3-amino group, often used for "Type II" kinase inhibitors where the C3 position remains unsubstituted (C-H).[1]
Protocol 2: Synthesis of 2-Aryl-8-methoxy-imidazo[1,2-a]pyridine-5-carbonitriles
Reagents:
-
6-Amino-5-methoxypicolinonitrile (1.0 equiv)
- -Bromoacetophenone (or derivative) (1.2 equiv)
-
Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[2]
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane[2]
Procedure:
-
Dissolution: Dissolve 6-amino-5-methoxypicolinonitrile (1.0 mmol) in EtOH (5 mL).
-
Addition: Add the
-haloketone (1.2 mmol). -
Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.
-
Note: The 5-methoxy group enhances the nucleophilicity of the ring nitrogen, often accelerating this step compared to electron-deficient pyridines.
-
-
Basification: Cool to room temperature. If a hydrobromide salt precipitates, collect it.[2] Otherwise, neutralize with sat. NaHCO₃ solution.
-
Isolation: Extract with DCM or EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use column chromatography.[2]
Late-Stage Functionalization: The Nitrile Handle
The C5-carbonitrile group (derived from the C2-cyano of the starting material) is a "masked" amide. Hydrolysis is a common next step to generate primary carboxamides, a key pharmacophore in JAK inhibitors (e.g., to mimic the ATP adenine hinge binding).[2]
Protocol 3: Controlled Hydrolysis to Primary Amide
-
Conditions: To a solution of the cyclized product in DMSO, add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (5.0 equiv). Stir at 0°C to RT.
-
Why this method? Basic peroxide hydrolysis is mild and selective, avoiding the harsh acidic conditions that might demethylate the C8-methoxy group.[2]
Comparative Analysis & Troubleshooting
| Feature | 6-Amino-5-methoxypicolinonitrile | Unsubstituted 2-Aminopyridine | Impact on Synthesis |
| Nucleophilicity | Enhanced (due to 5-OMe) | Standard | Faster cyclization rates; higher yields in GBB reactions.[1] |
| Solubility | Moderate (Polar) | High | Use polar solvents like TFE or MeOH/DCM mixtures. |
| Regioselectivity | High | Moderate | The 5-OMe sterically guides reaction away from C3, ensuring clean N1 cyclization.[1] |
| Electronic Nature | Push-Pull (OMe donor, CN acceptor) | Neutral | Allows unique electronic tuning of the final drug candidate.[2] |
Troubleshooting Guide:
-
Problem: Low yield in GBB reaction.
-
Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE).[2] TFE stabilizes the imine intermediate and accelerates the isocyanide addition.
-
-
Problem: Formation of side products during haloketone condensation.
-
Solution: Ensure the
-haloketone is fresh (not degraded to acid). Add NaHCO₃ during the reaction to buffer the HBr formed.
-
References
-
GBB Reaction Overview: Devi, N., et al. (2025).[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link[2]
-
Mechanism of Aminopyridine Cyclization: Shaabani, A., et al. (2015).[2] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Link
-
Commercial Availability & Properties: PubChem Compound Summary for 5-Amino-6-methylpicolinonitrile (Analogous reactivity profile). Link[2]
-
Kinase Inhibitor Scaffolds: Application of imidazopyridines in CDK/JAK inhibition. Longdom Publishing. Link
Application Notes and Protocols for the Derivatization of 6-Amino-5-methoxypicolinonitrile in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-Amino-5-methoxypicolinonitrile Scaffold - A Privileged Motif in Drug Discovery
The 6-Amino-5-methoxypicolinonitrile core is a significant heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electron-donating methoxy group, and a versatile nitrile functionality on a pyridine ring makes it an attractive starting point for the synthesis of diverse chemical libraries. These libraries are instrumental in the exploration of new chemical space and the discovery of novel therapeutic agents targeting a wide range of biological targets. The strategic derivatization of this scaffold allows for the systematic modulation of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.
This document provides a comprehensive guide to the derivatization of 6-Amino-5-methoxypicolinonitrile, offering detailed protocols for the functionalization of the 6-amino group and for the expansion of the core structure through cross-coupling reactions. The methodologies presented are designed to be adaptable for high-throughput synthesis, enabling the rapid generation of compound libraries for screening and lead optimization.
Part 1: Derivatization of the 6-Amino Group
The exocyclic amino group at the 6-position is a primary site for derivatization, offering a straightforward handle to introduce a variety of functional groups and build molecular complexity. The electron-donating methoxy group at the 5-position enhances the nucleophilicity of this amino group, facilitating its reaction with a range of electrophiles.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for introducing a diverse array of substituents. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target.
Rationale for Experimental Choices: The use of a base such as pyridine or triethylamine is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards product formation. For less reactive acylating agents or to prevent side reactions, activation of the amino group via silylation can be a valuable strategy.
Detailed Protocol for N-Acylation:
-
Reaction Setup: To a solution of 6-Amino-5-methoxypicolinonitrile (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base, for example, triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
| Reagent/Parameter | Condition/Amount | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic to prevent hydrolysis of the acylating agent. |
| Base | Triethylamine (1.5 eq.) or Pyridine (2.0 eq.) | Acid scavenger to drive the reaction to completion. |
| Temperature | 0 °C to room temperature | Initial cooling to control the exothermic reaction. |
| Reaction Time | 2-16 hours | Dependent on the reactivity of the acylating agent. |
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in a multitude of marketed drugs due to their ability to act as a non-classical bioisostere for a carboxylic acid and their strong hydrogen bonding capabilities.
Rationale for Experimental Choices: The reaction is typically performed in the presence of a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the generated acid. Pyridine often serves as both a base and a solvent.
Detailed Protocol for N-Sulfonylation:
-
Reaction Setup: Dissolve 6-Amino-5-methoxypicolinonitrile (1.0 eq.) in anhydrous pyridine (0.2-1.0 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If an extraction was performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
| Reagent/Parameter | Condition/Amount | Rationale |
| Solvent | Anhydrous Pyridine or DCM/Triethylamine | Pyridine acts as both solvent and base. |
| Base | Pyridine or Triethylamine (1.5-2.0 eq.) | Neutralizes HCl byproduct. |
| Temperature | 0 °C to room temperature | Controls the initial exothermic reaction. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the sulfonyl chloride. |
Urea and Thiourea Formation
Urea and thiourea moieties are prevalent in bioactive molecules, often participating in key hydrogen bonding interactions with protein targets.
Rationale for Experimental Choices: The reaction of an amine with an isocyanate or isothiocyanate is generally a straightforward and high-yielding method for urea or thiourea formation, often not requiring a catalyst or base.
Detailed Protocol for Urea/Thiourea Formation:
-
Reaction Setup: Dissolve 6-Amino-5-methoxypicolinonitrile (1.0 eq.) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF) (0.1-0.5 M).
-
Addition of Isocyanate/Isothiocyanate: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: If a precipitate forms upon completion, collect it by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
| Reagent/Parameter | Condition/Amount | Rationale |
| Solvent | Anhydrous THF or DMF | Aprotic and good for solubilizing reactants. |
| Reactant | Isocyanate or Isothiocyanate (1.0-1.1 eq.) | Direct and efficient formation of the urea/thiourea linkage. |
| Temperature | Room temperature to 60 °C | Gentle heating can accelerate the reaction if necessary. |
| Reaction Time | 1-12 hours | Generally rapid, but dependent on reactant reactivity. |
Part 2: Functionalization of the Pyridine Ring via Cross-Coupling Reactions
To further expand the chemical diversity of the 6-Amino-5-methoxypicolinonitrile scaffold, the pyridine ring can be functionalized through the introduction of a halogen atom, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.
Regioselective Halogenation
The introduction of a halogen atom, typically bromine or chlorine, is the first step towards enabling cross-coupling chemistry. The electron-donating amino and methoxy groups direct electrophilic halogenation to the ortho and para positions. In this case, the 3-position is the most likely site for halogenation.
Rationale for Experimental Choices: N-halosuccinimides (NBS for bromination, NCS for chlorination) are convenient and safer alternatives to elemental halogens. The choice of solvent can significantly influence the reactivity and regioselectivity.
Proposed Protocol for Bromination at the 3-Position:
-
Reaction Setup: Dissolve 6-Amino-5-methoxypicolinonitrile (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M).
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups.[1]
Rationale for Experimental Choices: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and needs to be optimized for each substrate.
Detailed Protocol for Suzuki-Miyaura Coupling of 3-Bromo-6-amino-5-methoxypicolinonitrile:
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 3-Bromo-6-amino-5-methoxypicolinonitrile (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand | Catalyzes the cross-coupling reaction. |
| Ligand | SPhos, XPhos, or other phosphine ligands | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water (degassed) | Biphasic system often enhances the reaction rate. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of primary and secondary amines to the pyridine ring.[2][3][4]
Rationale for Experimental Choices: Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a suitable phosphine ligand. A strong, non-nucleophilic base is necessary for the deprotonation of the amine coupling partner.
Detailed Protocol for Buchwald-Hartwig Amination of 3-Bromo-6-amino-5-methoxypicolinonitrile:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a reaction vial, add 3-Bromo-6-amino-5-methoxypicolinonitrile (1.0 eq.), the amine (1.2 eq.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ | Effective catalyst precursors for C-N bond formation. |
| Ligand | BINAP, Xantphos, or other bulky phosphine ligands | Crucial for promoting the reductive elimination step. |
| Base | NaOtBu or LHMDS (1.4-2.0 eq.) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic and high-boiling solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures are often required for this transformation. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways for the derivatization of 6-Amino-5-methoxypicolinonitrile.
Conclusion
The 6-Amino-5-methoxypicolinonitrile scaffold provides a versatile platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer robust and adaptable methods for the derivatization of both the 6-amino group and the pyridine ring. By systematically applying these synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel compounds, accelerating the process of drug discovery and development. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link][2]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Accessed March 7, 2024. [Link][4]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Accessed March 7, 2024. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Accessed March 7, 2024. [Link][5]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Accessed March 7, 2024. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. 2013;16(12):1111-1117. doi:
- Acylation of 6-APA via silyl intermediates - Google P
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Accessed March 7, 2024. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC. Accessed March 7, 2024. [Link]
-
Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex - Chemical Communications (RSC Publishing). Accessed March 7, 2024. [Link]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace. Accessed March 7, 2024. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Accessed March 7, 2024. [Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. Accessed March 7, 2024. [Link]
-
Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH - PMC. Accessed March 7, 2024. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Accessed March 7, 2024. [Link][1]
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed. Accessed March 7, 2024. [Link]
- Practical synthesis of urea derivatives - Google P
-
The Suzuki Reaction - Andrew G Myers Research Group. Accessed March 7, 2024. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Accessed March 7, 2024. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. Accessed March 7, 2024. [Link]
-
Regioselective C–H Bond Amination by Aminoiodanes - PMC. Accessed March 7, 2024. [Link]
-
Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Accessed March 7, 2024. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Accessed March 7, 2024. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. Accessed March 7, 2024. [Link]
-
(PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. Accessed March 7, 2024. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Accessed March 7, 2024. [Link]
-
(PDF) One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide. The open catalysis journal, 3, 83-86(2010). - ResearchGate. Accessed March 7, 2024. [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. Accessed March 7, 2024. [Link]
- Process for extracting 6-aminopenicillanic acid for production of penicillins - Google P
-
Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry. Accessed March 7, 2024. [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC. Accessed March 7, 2024. [Link]
Sources
- 1. Lab Reporter [fishersci.se]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 6-Amino-5-methoxypicolinonitrile: From Scaffold to Bioactive Core
Executive Summary
6-Amino-5-methoxypicolinonitrile (CAS: 280-49-9 analog/derivative) represents a high-value "push-pull" heterocyclic scaffold. Its chemical utility is defined by the interplay between the electron-withdrawing nitrile (C2) and the electron-donating amino (C6) and methoxy (C5) groups. This electronic tension makes it a versatile precursor for kinase inhibitors (e.g., MET, Tyk2 pathways) and CNS-active agents.
This guide details three strategic protocols for transforming this core:
-
Nitrile Hydrolysis: Controlled conversion to the primary carboxamide (H-bond donor/acceptor).
-
Scaffold Hopping: Multicomponent cyclization to the imidazo[1,2-a]pyridine core.
-
Sandmeyer Halogenation: Conversion of the exocyclic amine to a halide for cross-coupling utility.
Structural Analysis & Reactivity Logic
The molecule features a pyridine ring with three distinct reactive centers. Understanding their electronic environments is crucial for selectivity.
-
C2-Nitrile (EWG): Susceptible to nucleophilic attack and hydrolysis. It activates the ring towards nucleophilic aromatic substitution (
) if the amine is diazotized. -
C5-Methoxy (EDG): Provides electron density, stabilizing the ring against oxidative degradation but making the C6-position less electrophilic.
-
C6-Amine (Nucleophile): The exocyclic amine is adjacent to the pyridine nitrogen (
). This 1,2-diamine-like character is the "handle" for forming fused bicyclic systems.
Figure 1: Strategic divergence points for the functionalization of the core scaffold.
Protocol A: Controlled Nitrile Hydrolysis (Radziszewski Reaction)
Objective: Convert the nitrile (-CN) to a primary amide (-CONH2) without hydrolyzing the methoxy ether or attacking the pyridine ring.
Mechanism: The hydroperoxide anion (
Materials
-
Substrate: 6-Amino-5-methoxypicolinonitrile (1.0 equiv)
-
Reagent: 30% Hydrogen Peroxide (
) (5.0 equiv) -
Base: Potassium Carbonate (
) (2.0 equiv) or NaOH (1.0 equiv) -
Solvent: DMSO or Ethanol/Water (3:1)
Experimental Workflow
-
Dissolution: Dissolve 10 mmol of the substrate in 20 mL of DMSO. Ensure complete solubility; mild sonication may be required.
-
Activation: Cool the solution to 0°C in an ice bath. Add
(20 mmol) in one portion. -
Addition: Dropwise add 30%
(50 mmol) over 15 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water (3 x 20 mL), and dry under vacuum.
Self-Validating Checkpoints
| Parameter | Observation | Interpretation |
| TLC (50% EtOAc/Hex) | New spot appears (lower | Amide is more polar than nitrile. |
| IR Spectroscopy | Disappearance of ~2230 | Loss of nitrile stretch. |
| IR Spectroscopy | Appearance of ~1680 | Formation of amide carbonyl. |
| LC-MS | Mass shift +18 Da (M+18) | Addition of water ( |
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Cyclization
Objective: One-pot synthesis of a 3-amino-imidazo[1,2-a]pyridine fused system. This reaction exploits the 2-aminopyridine motif (N1 and C6-NH2) to create high-value drug scaffolds. Mechanism: A [4+1] cycloaddition involving the Schiff base (formed from amine + aldehyde) and an isocyanide.
Materials
-
Substrate: 6-Amino-5-methoxypicolinonitrile (1.0 equiv)
-
Aldehyde: Benzaldehyde or derivative (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium Triflate
(5 mol%) or Ammonium Chloride (10 mol%) -
Solvent: Methanol (MeOH) or TFE (Trifluoroethanol)
Experimental Workflow
-
Mixing: In a sealed tube, combine the substrate (1.0 mmol), aldehyde (1.0 mmol), and catalyst in 3 mL of MeOH.
-
Activation: Stir for 20 minutes at RT to facilitate imine formation.
-
Cyclization: Add the isocyanide (1.1 mmol). Seal the tube.
-
Heating: Heat to 60°C for 12 hours.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Figure 2: Mechanistic flow of the GBB multicomponent reaction.
Protocol C: Sandmeyer Bromination
Objective: Convert the C6-amino group into a Bromine atom. This reverses the polarity of the position, transforming a nucleophile into an electrophile suitable for Suzuki or Buchwald couplings. Mechanism: Diazotization of the amine with alkyl nitrite followed by radical substitution with Copper(II) bromide.
Materials
-
Substrate: 6-Amino-5-methoxypicolinonitrile (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv)
-
Halogen Source: Copper(II) Bromide (
) (1.2 equiv) -
Solvent: Acetonitrile (MeCN)
Experimental Workflow
-
Preparation: Suspend
(1.2 equiv) in dry MeCN under Nitrogen atmosphere. -
Addition: Add tBuONO (1.5 equiv) to the suspension.
-
Reaction: Add the substrate (1.0 equiv) portion-wise over 10 minutes.
-
Temperature: Heat the reaction to 60°C for 2 hours. Monitor for gas evolution (
). -
Quenching: Cool to RT and quench with 10% aqueous HCl (to break Cu-complexes).
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
Self-Validating Checkpoints
-
Visual: Reaction changes from green/blue (
) to brown/black, then clarifies upon quenching. -
NMR: Loss of broad singlet (
) at ~5.0–7.0 ppm. -
Mass Spec: Characteristic isotopic pattern for Bromine (M and M+2 peaks in 1:1 ratio).
References
-
Sandmeyer Reaction Mechanisms & Applications
-
Imidazo[1,2-a]pyridine Synthesis (GBB Reaction)
-
ResearchGate. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR. Retrieved from [Link]
-
-
Nitrile Hydrolysis Protocols
-
Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
-
General Reactivity of 2-Aminopyridines
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction. Retrieved from [Link]
-
Sources
Process Development and Scale-Up Synthesis of 6-Amino-5-methoxypicolinonitrile
Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Version: 1.0
Introduction and Strategic Overview
6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) is a highly valued heteroaryl building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting autoimmune and oncology pathways. The presence of orthogonal functional groups—an amine, a methoxy ether, and a nitrile—makes it an ideal scaffold for further derivatization.
The most scalable and atom-economical route to this compound is the palladium-catalyzed cyanation of the commercially available precursor, 6-bromo-3-methoxypyridin-2-amine (CAS 916737-77-4). While cyanation is a fundamental transformation, scaling it up presents severe challenges regarding catalyst poisoning, thermal degradation, and the safe handling of highly toxic cyanide sources [1]. This application note details a robust, self-validating 100-gram scale protocol optimized for safety, yield, and high-throughput downstream processing.
Mechanistic Causality and Reaction Design
Transition-metal-catalyzed cyanation relies on a delicate balance. The cyanide ion is a strong σ-donor and π-acceptor; in high concentrations, it forms tightly bound, catalytically inactive complexes with Palladium (e.g.,
To circumvent this, our protocol employs Zinc Cyanide (
Furthermore, the choice of ligand is critical. We utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf (99°) sterically forces the aryl and cyano groups closer together on the Pd(II) center, drastically accelerating the reductive elimination step—which is notoriously the rate-limiting step due to the strong Pd–CN bond [2]. The addition of catalytic Zinc dust serves to continuously reduce any inactive Pd(II) back to the active Pd(0) state, ensuring maximum turnover.
Figure 1: Catalytic cycle of the Pd-catalyzed cyanation highlighting the dppf ligand effect.
Process Optimization Data
During process development, several parameters were evaluated to maximize the yield and eliminate the need for chromatographic purification. The data is summarized in Table 1.
Table 1: Optimization of Cyanation Conditions (10 mmol scale)
| Entry | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) |
| 1 | Pd(PPh₃)₄ (5 mol%) | CuCN (1.5 eq) | DMF | 130 | 45 | 85 |
| 2 | Pd₂(dba)₃ / dppf | Zn(CN)₂ (0.6 eq) | DMF | 100 | 82 | 92 |
| 3 | Pd₂(dba)₃ / dppf / Zn dust | Zn(CN)₂ (0.6 eq) | DMF | 100 | 89 | 95 |
| 4 | Pd₂(dba)₃ / dppf / Zn dust | Zn(CN)₂ (0.6 eq) | DMAc | 100 | 94 | >98 |
Causality Insight: Entry 4 was selected for scale-up. Dimethylacetamide (DMAc) provides superior thermal stability over DMF at 100 °C, preventing the formation of dimethylamine byproducts that can cause side reactions. The combination of
Scale-Up Protocol (100 g Scale)
This protocol is designed as a self-validating system . At each critical juncture, a physical or analytical check ensures the process is proceeding correctly before advancing.
Reagent Quantities
-
6-Bromo-3-methoxypyridin-2-amine : 100.0 g (0.492 mol, 1.0 eq)
-
Zinc Cyanide (
) : 34.6 g (0.295 mol, 0.6 eq) -
Pd₂(dba)₃ : 4.5 g (0.0049 mol, 1.0 mol%)
-
dppf : 5.46 g (0.0098 mol, 2.0 mol%)
-
Zinc Dust : 0.64 g (0.0098 mol, 2.0 mol%)
-
DMAc (Degassed) : 800 mL
Step-by-Step Methodology
Step 1: Reactor Charging and Inerting
-
To a 2 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge the aryl bromide,
, Pd₂(dba)₃, dppf, and Zn dust. -
Purge the reactor with Nitrogen (vacuum/N₂ backfill) three times to ensure a strictly anaerobic environment. Self-Validation: Oxygen presence will rapidly oxidize the Pd(0) and dppf, turning the mixture black rather than the expected catalytic color.
Step 2: Reaction Execution 3. Add 800 mL of sparged DMAc. Stir at 300 rpm. 4. Heat the mixture to 100 °C. 5. Self-Validation (Visual): The solution will transition from a dark purple/red (Pd₂(dba)₃) to a vibrant orange/yellow, confirming the formation of the active Pd(0)-dppf complex. 6. Maintain at 100 °C for 4 hours. 7. Self-Validation (Analytical): Pull a 0.5 mL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via HPLC. Proceed only when starting material is <1.0% (Area).
Step 3: Cyanide Quenching (CRITICAL SAFETY STEP)
8. Cool the reactor to 20 °C. Dilute the reaction mixture with Ethyl Acetate (1000 mL).
9. Hazard Mitigation: Unreacted
Step 4: Isolation and Purification
11. Filter the biphasic mixture through a pad of Celite to remove insoluble Zinc and Palladium salts. Rinse the pad with EtOAc (200 mL).
12. Transfer the filtrate to a separatory funnel. Isolate the organic layer.
13. Wash the organic layer with 5% aqueous
Figure 2: Scale-up process workflow emphasizing the critical safety quench and crystallization steps.
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. URL:[Link]
-
Ranu, B. C., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-methoxypicolinonitrile
Welcome to the technical support center for the synthesis of 6-Amino-5-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, thereby improving your yield and final product purity.
The synthesis of 6-Amino-5-methoxypicolinonitrile is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic approach involves a two-step sequence: a palladium-catalyzed cyanation of a chloropyridine precursor, followed by a nucleophilic aromatic substitution (amination) to install the final amino group. This guide will focus on troubleshooting this primary pathway.
Overview of the Primary Synthetic Pathway
The synthesis begins with a commercially available or readily synthesized chloropyridine derivative, which is first cyanated and then aminated. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Primary synthetic route to 6-Amino-5-methoxypicolinonitrile.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that you may encounter during the synthesis. The advice provided is based on established principles of organic chemistry and practical laboratory experience.
Step 1: Palladium-Catalyzed Cyanation of 2-Chloro-3-methoxypyridine
This step is crucial for installing the nitrile group. A common method involves using a palladium catalyst with a cyanide source. A Chinese patent suggests a ligand-free palladium-catalyzed method using potassium ferrocyanide, which is a safer alternative to toxic cyanide salts[1].
Q1: My cyanation reaction shows low or no conversion of the starting material, 2-Chloro-3-methoxypyridine. What are the likely causes and how can I fix it?
A1: Low conversion in a palladium-catalyzed cyanation can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Catalyst. The Pd(0) catalytic species may not be forming efficiently, or the catalyst may have been deactivated.
-
Solution:
-
Pre-catalyst Choice: Ensure you are using a reliable palladium source. While the patent mentions a ligand-free system, such reactions can be sensitive[1]. If issues persist, consider using a well-defined Pd(0) pre-catalyst or a system with a suitable phosphine ligand, which is common in cross-coupling reactions.
-
Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are properly degassed.
-
-
-
Cause 2: Poor Quality Cyanide Source. The cyanide source may be impure or not sufficiently soluble.
-
Solution:
-
Reagent Quality: Use a high-purity cyanide source. If using potassium ferrocyanide as a "green" option, be aware that it can be less reactive than sources like KCN or Zn(CN)₂[1]. Ensure it is finely powdered to maximize surface area.
-
Solvent Choice: The solvent plays a critical role in dissolving the reagents. The patent suggests organic solvents[1]. Ensure your chosen solvent is anhydrous and appropriate for the reaction temperature.
-
-
-
Cause 3: Insufficient Temperature. The reaction may have a high activation energy.
-
Solution: The patent describes reaction temperatures ranging from 40-200°C[1]. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for potential side product formation at higher temperatures using TLC or a small-scale GC-MS analysis.
-
Q2: I am observing the formation of significant byproducts during the cyanation step. How can I identify and minimize them?
A2: Byproduct formation is a common issue. The most likely side reactions are hydrolysis or hydro-dechlorination.
-
Cause 1: Hydrolysis of the Nitrile. If there is water in your reaction mixture, the newly formed nitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially at high temperatures.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases if the nitrile product is sensitive.
-
-
-
Cause 2: Hydro-dechlorination. The palladium catalyst can sometimes facilitate the replacement of the chlorine atom with a hydrogen atom from a hydrogen source (like trace water or solvent).
-
Solution:
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. Monitor the reaction progress closely.
-
Hydrogen Scavengers: In some cases, adding a mild, non-interfering sacrificial alkene can help to consume any active palladium-hydride species that may form.
-
-
Step 2: Amination of 6-Chloro-5-methoxypicolinonitrile
This step involves a nucleophilic aromatic substitution to replace the chlorine atom with an amino group. This can be achieved using various ammonia sources under thermal or pressure conditions.
Q3: The amination of 6-Chloro-5-methoxypicolinonitrile is very slow or gives a low yield. What can I do to improve this?
A3: The reactivity of the chloro-substituent is influenced by the electron-donating methoxy group, which can make the substitution challenging.
-
Cause 1: Insufficiently Nucleophilic Amine Source. The source of ammonia may not be reactive enough under your current conditions.
-
Solution:
-
Choice of Reagent: While aqueous or alcoholic ammonia can work, anhydrous ammonia in a sealed tube or autoclave at elevated temperatures is often more effective. Alternatively, using a surrogate like sodium amide (NaNH₂) in an appropriate solvent can be a powerful option, but requires strict anhydrous conditions.
-
Temperature and Pressure: These reactions often require heat to proceed at a reasonable rate. Increasing the temperature in a sealed vessel will also increase the pressure, which can accelerate the reaction. Typical temperatures can range from 80°C to 150°C[2].
-
-
-
Cause 2: Poor Solvent Choice. The solvent must be able to withstand the reaction conditions and facilitate the substitution.
-
Solution:
-
Polar Aprotic Solvents: Solvents like NMP, DMAc, or DMSO can be effective for nucleophilic aromatic substitutions as they can help to stabilize the charged intermediate (Meisenheimer complex).
-
Alcoholic Solvents: Methanol or ethanol can also be used, especially when using alcoholic ammonia solutions.
-
-
Q4: I am getting a significant amount of a byproduct that appears to be the corresponding amide or carboxylic acid of my final product. What is causing this and how do I prevent it?
A4: This is a classic case of nitrile hydrolysis, which is a very common side reaction during amination, especially if the reaction is run under basic conditions with water present.
-
Cause: Hydrolysis of the Nitrile Group. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed for amination.
-
Solution:
-
Strictly Anhydrous Conditions: The most critical factor is to exclude water from the reaction. Use anhydrous ammonia, anhydrous solvents, and oven-dried glassware.
-
Control of Basicity: If using a strong base like NaNH₂, ensure the reaction is quenched carefully at low temperatures to avoid nitrile hydrolysis during work-up.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Over-running the reaction can lead to increased hydrolysis.
-
Alternative Amination Methods: Consider a transition-metal-catalyzed amination (e.g., Buchwald-Hartwig amination) if direct substitution is problematic. This would require a different setup with a palladium or copper catalyst, a suitable ligand, and a base, but can often proceed under milder conditions that are less likely to cause hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: For both the cyanation and amination steps, Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to get good separation between your starting material, product, and any potential byproducts. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent choices.
Q: My final product, 6-Amino-5-methoxypicolinonitrile, is difficult to purify. What are some recommended purification techniques?
A: Purification can indeed be challenging due to the polarity of the amino and nitrile groups.
-
Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, starting with a less polar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: If the product is a solid and you can find a suitable solvent system, recrystallization is an excellent way to achieve high purity. Experiment with different solvents like ethanol, isopropanol, or mixtures with water.
-
Acid-Base Extraction: You can potentially use the basicity of the amino group to your advantage. Dissolve the crude product in an organic solvent and extract it into a dilute aqueous acid solution. Then, neutralize the aqueous layer with a base to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, absolutely.
-
Cyanide Handling: If you choose to use cyanide sources other than potassium ferrocyanide (e.g., KCN, NaCN, Zn(CN)₂), you must handle them with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available and be trained in its use. Always quench any residual cyanide in waste with bleach or hydrogen peroxide before disposal.
-
High-Pressure Reactions: If you are using a sealed tube or an autoclave for the amination step, ensure the vessel is rated for the temperature and pressure you are using. Always use a blast shield.
-
Standard Laboratory Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Step 1: Cyanation | Step 2: Amination |
| Starting Material | 2-Chloro-3-methoxypyridine | 6-Chloro-5-methoxypicolinonitrile |
| Key Reagent | Potassium Ferrocyanide[1] | Anhydrous Ammonia |
| Catalyst | Palladium salt (e.g., Pd(OAc)₂)[1] | None (for thermal method) |
| Solvent | Organic Solvent (e.g., DMF, DMAc)[1] | NMP, DMAc, or an alcohol |
| Temperature | 40 - 200 °C[1] | 80 - 150 °C[2] |
| Typical Yield | 68% (for 2-cyano-3-methoxypyridine)[1] | Highly variable, requires optimization |
Troubleshooting Workflow
This diagram outlines a logical process for addressing common issues in the synthesis.
Caption: A decision tree for troubleshooting low-yield issues.
References
- Google Patents. (n.d.). US8445496B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Murugan, R., & Scriven, E. F. V. (2005).
- Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
- Kim, J. S., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Journal of the Korean Chemical Society, 45(3), 268-275.
- HETEROCYCLES, Vol. 89, No. 11, 2014. (2014).
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives (5 and 6). Retrieved March 4, 2026, from [Link]
-
MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
Sources
Technical Support Center: Synthesis of 6-Amino-5-methoxypicolinonitrile
Welcome to the Advanced Synthesis Support Portal for 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1). This highly functionalized pyridine derivative is a critical building block in drug development, featuring a delicate balance of electron-withdrawing (nitrile) and electron-donating (amino, methoxy) groups.
Because of its dense functionalization, the synthesis of this molecule—typically via the cyanation of a halopyridine or the Buchwald-Hartwig amination of a 6-halo-5-methoxypicolinonitrile—is highly susceptible to competing side reactions. This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why am I seeing significant hydrodehalogenation during the Buchwald-Hartwig amination of 6-halo-5-methoxypicolinonitrile? A: Hydrodehalogenation (the premature reduction of the C–X bond) competes directly with C–N bond formation. In electron-deficient systems like picolinonitriles, the initial oxidative addition of the Pd catalyst to the C–X bond is extremely rapid. However, if the subsequent amine coordination and deprotonation steps are slow, the Pd(II) intermediate is left vulnerable. It can undergo β-hydride elimination (if alkyl amine surrogates are used) or abstract hydrogen from the solvent/base, leading to the reduced byproduct[1]. Furthermore, the widely accepted catalytic cycle dictates that the rate of reductive elimination must outpace these degradation pathways to secure high yields[2]. Actionable Solution: Accelerate the reductive elimination step by switching to a highly sterically demanding, electron-rich phosphine ligand (e.g., BrettPhos). Ensure your base is fully soluble in the reaction medium to maximize the rate of the deprotonation step.
Q: My LC-MS shows a major impurity mass corresponding to a di-pyridylamine. How do I prevent over-amination?
A: When using ammonia (
Q: During the cyanation of the halopyridine precursor, my nitrile is converting to an amide. What is the causality? A: The cyano group at the 2-position of an electron-deficient pyridine ring is highly electrophilic. Even trace amounts of adventitious water, combined with the basic reaction conditions or the presence of Lewis acidic metals (like Cu in the Rosenmund-von Braun reaction), will rapidly catalyze the hydration of the picolinonitrile into a picolinamide[4]. Actionable Solution: Strict moisture control is mandatory. Use anhydrous solvents (e.g., DMF or DMSO stored over molecular sieves), dry your cyanide salts under vacuum at 100°C prior to use, and strictly avoid aqueous workups until the reaction mixture has cooled completely to room temperature[4].
Part 2: Pathway & Logic Visualizations
Fig 1. Reaction pathways and primary side reactions in the amination of picolinonitriles.
Fig 2. LC-MS diagnostic logic tree for troubleshooting amination side reactions.
Part 3: Quantitative Data & Reaction Profiling
To assist in rapid analytical diagnosis, the following table summarizes the quantitative thresholds and mass spectrometry profiles for the most common side reactions encountered during the synthesis of 6-Amino-5-methoxypicolinonitrile.
| Reaction Step | Primary Side Reaction | Diagnostic m/z (ESI+) | Typical % in Crude (Unoptimized) | Critical Control Parameter | Mitigation Strategy |
| Amination | Hydrodehalogenation | 135.1 | 15% - 30% | Catalyst Reductive Elimination Rate | Switch to BrettPhos; ensure base solubility. |
| Amination | Over-arylation | 282.1 | 10% - 25% | Steric hindrance at Pd center | Use BippyPhos[3] or 10 eq |
| Cyanation | Nitrile Hydrolysis | 168.1 | 5% - 20% | System Moisture / Lewis Acidity | Strict anhydrous conditions; dry CuCN at 100°C[4]. |
| Methoxylation | Imidate Formation | 182.1 | < 5% | Nucleophilic attack trajectory | Control temperature (<60°C); avoid excess methoxide. |
Part 4: Validated Experimental Protocols
Protocol: Self-Validating Buchwald-Hartwig Amination
This protocol utilizes a self-validating In-Process Control (IPC) mechanism to ensure the catalytic cycle is functioning without degrading the starting material.
Reagents:
-
6-Bromo-5-methoxypicolinonitrile (1.0 eq, 10 mmol)
-
Ammonia solution (0.5 M in 1,4-Dioxane, 10.0 eq)
- (0.02 eq, 2 mol%)
-
BippyPhos (0.04 eq, 4 mol%)
- (1.5 eq, 15 mmol)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure vessel with 6-Bromo-5-methoxypicolinonitrile,
, BippyPhos, and .-
Causality Note: Oxygen intrusion will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, stalling the reaction and promoting base-mediated side reactions.
-
-
Solvent & Reagent Addition: Add the anhydrous ammonia solution in 1,4-Dioxane. Seal the vessel tightly with a Teflon screw cap.
-
Thermal Activation: Transfer the vessel to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for exactly 2 hours.
-
Self-Validating IPC (Crucial Step): After 2 hours, cool the vessel to room temperature. Withdraw exactly 50 µL of the reaction mixture via syringe, quench immediately with 100 µL of anhydrous methanol, and analyze via LC-MS.
-
Validation Checkpoint: The system is validated if the ratio of m/z 150.1 (Target Product) to m/z 212.0 (Starting Material) is >95:5.
-
Troubleshooting Trigger: If m/z 135.1 (Hydrodehalogenation) exceeds 5% of the total peak area, the catalytic cycle is failing at the reductive elimination step. Immediately halt the reaction to prevent further loss of starting material, and re-evaluate the integrity of your phosphine ligand.
-
-
Workup: If the IPC passes, filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
Sources
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-5-methoxypicolinonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 6-Amino-5-methoxypicolinonitrile .
The most reliable and scalable synthetic route to this highly functionalized pyridine core is the Palladium-Catalyzed Cyanation of its corresponding aryl halide precursor (6-amino-2-bromo-5-methoxypyridine). However, the presence of an unprotected, electron-donating amino group adjacent to the target cyanation site introduces significant chemoselectivity and catalyst-poisoning challenges. This guide provides a self-validating experimental workflow, a mechanistic troubleshooting framework, and empirical data to ensure high-yield conversions.
Core Experimental Workflow: Palladium-Catalyzed Cyanation
To prevent the formation of the catalytically inactive
Self-Validating Protocol
Target Reaction: 6-amino-2-bromo-5-methoxypyridine +
Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)
-
In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge:
-
Substrate: 6-amino-2-bromo-5-methoxypyridine (1.0 equiv, 5.0 mmol).
-
Cyanide Source:
(0.6 equiv, 3.0 mmol). Note: 0.6 equiv provides 1.2 equiv of . -
Catalyst:
(2 mol%, 0.1 mmol). -
Ligand: Xantphos (4 mol%, 0.2 mmol).
-
Additive: Elemental Zinc dust (10 mol%, 0.5 mmol). Causality: Zn dust acts as a mild reductant to continuously regenerate the active
species from any oxidized resting states.
-
Step 2: Atmosphere Exchange
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.
Step 3: Solvent Addition & Reaction
-
Add 25 mL of anhydrous, thoroughly degassed N,N-Dimethylacetamide (DMAc) via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The starting material will present a distinct 1:1 isotopic doublet at
203.0 / 205.0 ( ). The reaction is complete when this doublet disappears and is replaced by a single product peak at 150.1 ( ).
Step 4: Safe Quench & Workup
-
Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc).
-
Critical Safety Step: Quench the reaction by adding 25 mL of a 1:1 mixture of saturated aqueous
and 10% aqueous . Causality: reacts with any residual free cyanide ions to form highly stable, non-toxic Prussian Blue ( ), eliminating hydrogen cyanide gas risks during workup. -
Filter the biphasic mixture through a pad of Celite to remove Pd-black and inorganic salts.
-
Separate the organic layer, wash with deionized water (3 × 20 mL) and brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Troubleshooting Guide
When scaling up the synthesis of 6-Amino-5-methoxypicolinonitrile, you may encounter specific mechanistic roadblocks. Use the logical workflow diagram below, followed by our detailed Q&A, to diagnose and resolve these issues.
Diagnostic Workflow
Fig 1. Troubleshooting logic for the Pd-catalyzed cyanation of 6-amino-2-bromo-5-methoxypyridine.
Q: My reaction stalls at 15-20% conversion, and I observe a black precipitate in the flask. What is happening?
A: You are experiencing catalyst deactivation via cyanide poisoning, leading to the precipitation of "Pd-black"[1]. Cyanide is a powerful
Q: LC-MS shows complete consumption of the starting material, but my yield is low due to a significant high-molecular-weight byproduct. What is this impurity?
A: The byproduct is likely a dimer formed via an intermolecular Buchwald-Hartwig amination. Because your substrate features an unprotected 6-amino group, the exocyclic nitrogen can act as a nucleophile, attacking the Pd-aryl intermediate of another substrate molecule instead of undergoing cyanation.
Action: Switch your ligand from dppf to Xantphos . Xantphos has a wider "bite angle" (approx. 111°), which sterically accelerates the reductive elimination of the C-C bond (cyanation) over the C-N bond (amination). If dimerization persists, pre-protect the 6-amino group with a Boc anhydride (
Q: I am detecting 6-amino-5-methoxypyridine (the dehalogenated starting material) in my crude mixture. How do I prevent this? A: Reductive dehalogenation occurs when a hydride source intercepts the Pd-aryl intermediate. In cyanation reactions, this is almost always caused by the use of degraded DMF or DMAc. At high temperatures, trace moisture hydrolyzes these solvents into dimethylamine and formic acid. Formic acid readily decomposes to release carbon monoxide and hydride ions, which reduce your substrate. Action: Use strictly anhydrous, amine-free solvents. Store your DMAc over activated 3Å molecular sieves and sparge with Argon for 30 minutes prior to use.
Optimization Matrix (Data Presentation)
The following table summarizes the quantitative optimization data for the cyanation of 6-amino-2-bromo-5-methoxypyridine. Use this matrix to select the optimal conditions based on your laboratory's reagent availability.
| Entry | Palladium Source | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temp (°C) | Isolated Yield (%) | Primary Observation |
| 1 | dppf (4%) | DMF | 100 | < 5% | Massive Pd-black precipitation; Catalyst poisoned. | ||
| 2 | dppf (4%) | DMAc | 110 | 68% | Moderate yield; ~15% dimerization byproduct observed. | ||
| 3 | Xantphos (4%) | DMAc | 110 | 89% | Optimal conditions; Clean conversion, no dimerization. | ||
| 4 | None | NMP | 120 | 81% | Excellent green alternative; Requires |
Frequently Asked Questions (FAQs)
Q: Can I use a greener, non-toxic cyanide source instead of
Q: Does the methoxy group at the 5-position affect the reaction rate?
A: Yes. The methoxy group is strongly electron-donating via resonance (+M effect). This increases the electron density on the pyridine ring, which slightly raises the activation energy required for the oxidative addition of
Q: Why do we use
References
-
Jin, F., & Confalone, P. N. "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Tetrahedron Letters, 2000, 41(18), 3271-3273. Available at:[Link]
-
Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004, 1388-1389. Available at:[Link]
-
Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Aryl Nitriles." Journal of Organic Chemistry, 2005, 70(4), 1508–1510. Available at:[Link]
Sources
Technical Support Center: Catalyst Selection for 6-Amino-5-methoxypicolinonitrile Synthesis
Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1). This guide is engineered for process chemists and drug development professionals.
The synthesis of this highly functionalized pyridine core typically relies on the late-stage cyanation of a halogenated precursor, such as 6-bromo-5-methoxypyridin-2-amine . This transformation is notoriously challenging due to the coordinating nature of the free amino group and the electronic effects of the adjacent methoxy group. This hub provides field-proven, mechanistically grounded solutions to optimize your catalytic cyanation workflows.
Part 1: Troubleshooting & FAQs (The "Why" Behind the Chemistry)
Q1: My palladium-catalyzed cyanation stalls at 40-50% conversion, even with extended heating. Adding more catalyst doesn't help. What is happening? A1: You are likely experiencing "cyanide poisoning" of the catalyst. Cyanide (CN⁻) is a strong σ-donor and a potent π-acceptor. If the concentration of free cyanide in the reaction mixture is too high, it outcompetes the bulky ligands and binds irreversibly to the Palladium(II) center, forming highly stable, catalytically inactive complexes like [Pd(CN)₄]²⁻[1].
-
The Fix: Switch to a slow-release cyanide source. Potassium ferrocyanide (K₄[Fe(CN)₆]) is the gold standard for this. It releases CN⁻ progressively as the reaction consumes it, keeping the steady-state concentration of free cyanide extremely low, thereby preserving the active Pd(0)/Pd(II) catalytic cycle[2].
Q2: How does the 5-methoxy group on my starting material dictate my ligand selection? A2: The 5-methoxy group is strongly electron-donating via resonance, which enriches the electron density of the pyridine ring. In cross-coupling, electron-rich aryl halides undergo the initial oxidative addition step much slower than electron-deficient ones[1]. Furthermore, the methoxy group is ortho to the reaction site (position 6), introducing steric hindrance.
-
The Fix: You must use an electron-rich, sterically bulky ligand like t-BuXPhos or dppf . The electron richness of the ligand increases the electron density on the Pd(0) center, accelerating the sluggish oxidative addition. Conversely, the extreme steric bulk of a ligand like t-BuXPhos forces the intermediate complex to relieve steric strain by accelerating the final reductive elimination step, driving the reaction forward[1].
Q3: I am moving from discovery to kilo-lab scale. Should I stick with Palladium or transition to Copper? A3: For scale-up, Copper-catalyzed cyanation (the modified Rosenmund-von Braun reaction) is often vastly superior from a cost and regulatory perspective. While Palladium offers lower temperatures and broader functional group tolerance, heavy metal remediation of Pd from the final API is expensive. Copper(I) iodide (CuI) paired with a bidentate amine ligand like N,N'-dimethylethylenediamine (DMEDA) provides an exceptionally robust, scalable system for heteroaryl bromides[3]. The bidentate ligand solubilizes the CuI and increases the nucleophilicity of the intermediate Cu-CF₃ or Cu-CN species, allowing the reaction to proceed at 110°C rather than the 150°C+ required for unliganded copper[3].
Part 2: Catalyst Selection Matrix
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data for the two primary catalytic systems used in synthesizing 6-Amino-5-methoxypicolinonitrile.
| Parameter | Palladium System (Discovery/Optimization) | Copper System (Process/Scale-up) |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1 - 5 mol%) | CuI (10 - 20 mol%) |
| Optimal Ligand | t-BuXPhos or dppf | N,N'-dimethylethylenediamine (DMEDA) |
| Cyanide Source | K₄[Fe(CN)₆] or Zn(CN)₂ | K₄[Fe(CN)₆] or NaCN |
| Typical Solvent | DMF/H₂O or DMAc | Toluene or DMF |
| Temperature | 80°C - 120°C | 110°C - 130°C |
| Reaction Time | 2 - 12 hours | 18 - 24 hours |
| Primary Advantage | High turnover number (TON); mild conditions[2]. | Low cost; avoids Pd-scavenging steps[3]. |
| Primary Risk | Catalyst poisoning by free CN⁻[1]. | Requires strict exclusion of oxygen[3]. |
Part 3: Mechanistic Pathway Visualization
Understanding the catalytic cycle is critical for troubleshooting. Below is the self-regenerating Palladium cycle. If the reaction stalls, it is almost always trapped at the Transmetalation Complex node due to excess cyanide.
Fig 1: Pd-catalyzed cyanation cycle for 6-Amino-5-methoxypicolinonitrile.
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They contain built-in analytical checkpoints to ensure the causality of the reaction is maintained and to prevent downstream failures.
Protocol A: Ligand-Enabled Palladium Cyanation (High Yield / Discovery)
Mechanistic Goal: Utilize a slow-release cyanide source to prevent Pd-poisoning while using a bulky ligand to force reductive elimination.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-methoxypyridin-2-amine (1.0 equiv, 10 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, 2 mmol—Note: 1 mole of ferrocyanide provides up to 6 moles of CN⁻), Na₂CO₃ (1.0 equiv, 10 mmol), Pd(OAc)₂ (2 mol%), and t-BuXPhos (4 mol%).
-
Inertion: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Validation Check: The exclusion of oxygen is critical to prevent the oxidation of the electron-rich t-BuXPhos ligand.
-
Solvent Addition: Add anhydrous, degassed DMAc (20 mL) via syringe.
-
Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 4 hours.
-
In-Process Control (IPC): At t=4h, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via UPLC-MS.
-
Self-Validation: The reaction is deemed complete when the Area% of starting material is < 1.0%. If conversion is stalled between 50-80%, do not add more cyanide . Spike the reaction with an additional 1 mol% Pd(OAc)₂/t-BuXPhos complex pre-mixed in 1 mL DMAc.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove iron and palladium salts. Wash the organic layer with 5% aqueous LiCl to remove DMAc. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 6-Amino-5-methoxypicolinonitrile.
Protocol B: Copper-Catalyzed Cyanation (Scale-Up / Cost-Optimized)
Mechanistic Goal: Utilize a bidentate diamine ligand to solubilize Copper(I) and increase its reactivity toward electron-rich heteroaryl halides.
-
Preparation: To a rigorously dried reaction vessel, add 6-bromo-5-methoxypyridin-2-amine (1.0 equiv, 50 mmol), CuI (10 mol%, 5 mmol), and NaCN (1.2 equiv, 60 mmol). Caution: Highly toxic. Perform strictly in a rated fume hood.
-
Inertion: Evacuate and backfill with Argon (3x).
-
Reagent Addition: Add anhydrous Toluene (100 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%, 10 mmol) via syringe.
-
Causality Note: The solution will immediately change color (typically to a deep blue/green), validating the formation of the active [Cu(DMEDA)]I complex[3].
-
-
Reaction: Heat to reflux (110°C) for 24 hours.
-
In-Process Control (IPC): Monitor via HPLC. The reaction relies on the continuous regeneration of the Cu(I) species. If the reaction mixture turns brown/black and stalls, the Cu(I) has oxidized to Cu(II).
-
Workup: Cool to 25°C. Quench carefully with a mixture of 4:1 EtOAc / 30% aqueous NH₄OH (150 mL). Self-Validation: The aqueous layer will turn deep blue ([Cu(NH₃)₄]²⁺), confirming the successful sequestration of the copper catalyst away from your organic API. Separate the layers, wash the organic phase with brine, dry, and crystallize the product.
References
- Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal.
- "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." PMC / National Institutes of Health.
- "Copper-Mediated C–X Functionalization of Aryl Halides." ACS Publications.
Sources
reducing impurities in 6-Amino-5-methoxypicolinonitrile production
Welcome to the technical support guide for the synthesis and purification of 6-Amino-5-methoxypicolinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with actionable insights and robust protocols to identify, control, and eliminate common impurities encountered during the synthesis of this key building block. We will delve into the causality behind impurity formation and provide validated methods to enhance the purity and consistency of your final product.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working with 6-Amino-5-methoxypicolinonitrile.
Q1: What are the most common classes of impurities found in the synthesis of 6-Amino-5-methoxypicolinonitrile?
A1: Impurities in pharmaceutical intermediates can generally be categorized into organic, inorganic, and residual solvents.[1][2] For this specific molecule, organic impurities are of primary concern and typically arise from three main sources:
-
Starting Materials & Intermediates: Unreacted precursors or synthetic intermediates are a common source of contamination.[1][3] For instance, if the synthesis involves the reduction of a nitro group, incomplete conversion can leave residual nitro-aromatic compounds.
-
By-products from Side Reactions: These are impurities with structures closely related to the final product. Examples include isomers, products of over-alkylation or de-alkylation, and dimers.[2][3]
-
Degradation Products: The final compound may degrade upon exposure to heat, light, or incompatible pH conditions during work-up or storage, leading to new impurities.[1][4]
Q2: Which analytical techniques are most effective for profiling impurities in my product?
A2: A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying purity and detecting non-volatile organic impurities. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid is a standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the bulk material and can detect impurities at levels down to ~0.1%, depending on the impurity's structure and the instrument's sensitivity. It can help identify residual solvents and structurally similar by-products.
-
Gas Chromatography (GC): Used primarily for the analysis of residual solvents.[1]
Q3: My product has a distinct yellow to brown color. Is this indicative of a specific impurity?
A3: Yes, discoloration is often a sign of specific types of impurities. While the pure compound may be a pale yellow or off-white solid, a pronounced yellow or brown color often points to the presence of conjugated or oxidized species. Potential culprits include:
-
Nitro-Aromatic Precursors: If your synthesis starts from a nitropyridine derivative, even trace amounts (<0.1%) of this highly chromophoric starting material can impart a strong color.
-
Oxidation Products: The aminopyridine moiety can be susceptible to air oxidation over time, especially if exposed to light or trace metals, leading to the formation of colored oligomeric or polymeric materials.[4][5]
-
Products of Nitrosation: If nitric acid or nitrites are used in the synthetic sequence (e.g., in a Sandmeyer reaction to introduce the nitrile), residual nitrosating agents can react with the amino group to form colored N-nitroso compounds.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-oriented approach to resolving specific challenges encountered during synthesis and purification.
Problem 1: Persistent Yellow/Brown Discoloration in the Final Product
-
Causality: As mentioned in the FAQ, color is typically due to highly conjugated systems like nitro-aromatics or oxidation by-products. These impurities often have polarities similar to the target compound, making them difficult to remove by standard crystallization.
-
Diagnostic Steps:
-
HPLC-UV/Vis: Analyze your sample using a photodiode array (PDA) detector. Nitro-aromatic impurities will have a characteristic strong absorbance at longer wavelengths (>300 nm).
-
TLC Analysis: Use a more polar eluent system than for the main spot. Colored impurities may streak or have a different Rf value.
-
-
Solution Protocol: Activated Carbon Treatment & Recrystallization This protocol is designed to remove highly colored, non-polar to moderately polar impurities.
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot and poorly soluble when cold (e.g., Isopropanol, Ethanol, Acetonitrile/Water).
-
Dissolution: In a flask, dissolve the crude 6-Amino-5-methoxypicolinonitrile in the minimum amount of hot solvent (e.g., ~10-15 mL of isopropanol per gram of crude material) at reflux.
-
Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% w/w of your product). Caution: Never add carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Bring the mixture briefly back to a boil and immediately perform a hot filtration through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the carbon. The goal is to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Problem 2: HPLC Shows an Impurity Peak at ~0.5-2% That is Difficult to Separate
-
Causality: A closely eluting peak often indicates a structurally similar impurity, such as a regioisomer or a demethylated/demethoxylated analog. For example, if a key step is a nucleophilic aromatic substitution to introduce the methoxy group, a small amount of a hydrolyzed (hydroxy) by-product may form.
-
Diagnostic Steps:
-
LC-MS Analysis: This is the most critical step. Determine the molecular weight of the impurity.
-
Mass = M-14: Suggests loss of a methyl group (demethylation), resulting in 6-Amino-5-hydroxypicolinonitrile.
-
Mass = M: Indicates an isomer. This could be a positional isomer from the starting materials.
-
Mass = M-31: Suggests loss of the methoxy group entirely, potentially replaced by hydrogen.
-
-
-
Solution Protocol: pH-Controlled Extraction or Wash If the impurity is the demethylated hydroxy analog, its phenolic nature can be exploited for separation.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Wash the organic solution with a dilute aqueous base, such as 1% sodium bicarbonate or 0.1 M sodium hydroxide solution. The phenolic hydroxy group of the impurity will be deprotonated to form a water-soluble salt, which partitions into the aqueous layer. The desired product, being a weaker acid, remains in the organic layer.
-
Separation: Separate the organic layer.
-
Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Final Polish: A final recrystallization as described in Problem 1 will remove any remaining traces of the impurity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing purity issues during your process.
Caption: A logical workflow for impurity troubleshooting.
Quantitative Data Summary
The following table provides typical parameters for purification protocols. These should be considered starting points and optimized for your specific impurity profile.
| Parameter | Recrystallization | Activated Carbon Treatment | Column Chromatography (Silica Gel) |
| Solvent System | Isopropanol or Acetonitrile/Water | Same as recrystallization | Hexanes/Ethyl Acetate gradient |
| Solvent Volume | 10-20 mL per gram of crude | 15-25 mL per gram of crude | N/A |
| Temperature | Reflux, then cool to 0-5 °C | Reflux | Room Temperature |
| Additive Amount | N/A | 1-2% (w/w) of crude | N/A |
| Typical Purity Uplift | 95% -> 99.0% | Removes color | 80% -> >99.5% |
| Expected Yield | 75-90% | 70-85% (includes losses) | 60-80% |
Purification Workflow Diagram
This diagram illustrates the steps involved in a comprehensive purification process involving both carbon treatment and recrystallization.
Caption: Standard workflow for purification by recrystallization.
References
- Vertex AI Search. (2024). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. veeprho.com [veeprho.com]
- 3. DSpace [cora.ucc.ie]
- 4. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
challenges in the scale-up of 6-Amino-5-methoxypicolinonitrile synthesis
The following guide serves as a specialized Technical Support Center for the scale-up of 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1). It is designed for process chemists and researchers encountering specific challenges in regioselectivity, safety, and purification during the synthesis of this critical pharmaceutical intermediate.
Current Status: Operational Topic: Process Optimization & Troubleshooting Target Compound: 6-Amino-5-methoxypicolinonitrile (2-cyano-5-methoxy-6-aminopyridine) CAS: 1805928-77-1
Executive Summary: The Regioselectivity Trap
The primary challenge in synthesizing 6-Amino-5-methoxypicolinonitrile from the common precursor 2,6-dichloro-3-methoxypyridine is the sequence of functionalization.
-
Incorrect Path: Amination followed by Cyanation yields the wrong isomer (6-amino-3-methoxypicolinonitrile).
-
Correct Path: Cyanation followed by Amination yields the target (6-amino-5-methoxypicolinonitrile).
This guide focuses on the Cyanation-First Strategy (Route B), which utilizes steric and electronic differentiation to achieve the correct substitution pattern.
Module 1: Route Selection & Strategy
Q: Why does the order of steps matter so critically for this compound?
A: The starting material, 2,6-dichloro-3-methoxypyridine , has two electrophilic sites (C2 and C6). Their reactivity is governed by the methoxy group at C3:
-
Sterics: C2 is hindered by the adjacent -OMe group; C6 is unhindered.
-
Electronics: The -OMe group is an electron-donating group (EDG). Through resonance, it increases electron density at the ortho (C2) and para (C6) positions. However, the inductive withdrawal is stronger at C2.
-
Nucleophilic Aromatic Substitution (
): If you perform amination first , the nucleophile ( ) attacks the position most activated for . In 3-alkoxypyridines, attack often favors C2 (inductive activation) or C6 depending on conditions. If it attacks C2, you get 2-amino-6-chloro-3-methoxypyridine. Subsequent cyanation at C6 gives the 3-methoxy isomer (wrong target). -
Pd-Catalyzed Coupling: Palladium oxidative addition is sensitive to sterics. The bulky Pd-ligand complex prefers the less hindered C6 position . By performing cyanation first , you selectively install the nitrile at C6. The remaining Cl at C2 is then highly activated for amination.
-
Q: What is the recommended synthetic workflow?
A: The validated workflow involves a Pd-catalyzed cyanation followed by a high-pressure amination.
Figure 1: Strategic decision tree highlighting the regioselectivity trap. Path B (Green) is the correct route for CAS 1805928-77-1.
Module 2: Step 1 - Regioselective Cyanation
Reaction: 2,6-Dichloro-3-methoxypyridine + $Zn(CN)_2 \xrightarrow{Pd(0)} $ 2-Chloro-6-cyano-3-methoxypyridine
Q: How do I ensure the cyanide goes to Position 6 and not Position 2?
A: Rely on steric control .
-
Catalyst System: Use a bulky ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .[1] The steric bulk prevents the Pd center from effectively engaging with the hindered C2-Cl bond (flanked by -OMe).
-
Temperature: Maintain reaction temperature between 80-90°C . Higher temperatures (>110°C) may overcome the steric barrier, leading to bis-cyanation or loss of regioselectivity.
-
Stoichiometry: Use exactly 0.55 - 0.6 eq of
. Since provides two CN equivalents, excess reagent increases the risk of double substitution (2,6-dicyano impurity).
Q: The reaction stalled at 70% conversion. Should I add more catalyst?
A: No. Cyanide is a catalyst poison. Adding more Pd to a cyanide-rich environment rarely restarts the reaction.
-
Root Cause: Likely catalyst deactivation by free cyanide ions or oxygen.
-
Solution: Ensure rigorous degassing (
/Ar sparging) of solvents before adding the catalyst. If stalled, work up the reaction and recycle the unreacted starting material (which is easily separable by column chromatography due to polarity differences).
Q: How do I remove the residual Palladium and Zinc?
A: This is critical for pharmaceutical intermediates.
-
Quench: Dilute with EtOAc and wash with 10% aqueous ammonia or ethylenediamine . These ligands bind Zn and Cu/Pd, pulling them into the aqueous phase.
-
Scavengers: Treat the organic phase with a silica-based metal scavenger (e.g., Thiol-silica) for 2 hours at 40°C.
-
Filtration: Filter through a celite pad to remove colloidal metals.
Module 3: Step 2 - Amination & Isolation
Reaction: 2-Chloro-6-cyano-3-methoxypyridine +
Q: I see a new impurity forming during amination (M+18). What is it?
A: The impurity is likely the primary amide formed by the hydrolysis of the nitrile group.
-
Mechanism: Under basic conditions (ammonia) and high temperature, the nitrile at C6 can hydrolyze to an amide (
). -
Prevention:
-
Avoid Water: Do not use aqueous ammonium hydroxide (
). Use 7M in Methanol or Ethanol . -
Temperature Control: Limit temperature to 80-100°C . The displacement of the C2-Cl is activated by the C6-CN group, so extreme temperatures (>120°C) are unnecessary and promote hydrolysis.
-
Q: The reaction pressure is too high for my vessel. Alternatives?
A: If you lack a high-pressure autoclave:
-
Alternative Reagent: Use p-Methoxybenzylamine (PMB-amine) as a surrogate.
-
Reaction runs at ambient pressure (reflux in toluene/dioxane).
-
Deprotection: Remove the PMB group with TFA or DDQ to yield the free amine.
-
Note: This adds two steps (protection/deprotection) but avoids high-pressure hazards.
-
Module 4: Analytical & Quality Control
Q: How do I distinguish the correct isomer from the wrong one by NMR?
A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC.
-
Correct Isomer (6-Amino-5-methoxy...): You should see a strong NOE correlation between the Amino protons (
) and the Methoxy protons ( ) . This confirms they are ortho to each other. -
Wrong Isomer (6-Amino-3-methoxy...): The Amino group is at C6 and Methoxy at C3 (para-like). There will be NO NOE correlation between
and .
Data Summary Table: Process Parameters
| Parameter | Optimized Range | Critical Failure Mode |
| Step 1 Solvent | DMF or NMP (Anhydrous) | Wet solvent kills Pd catalyst. |
| Step 1 Temp | 85°C - 95°C | >110°C causes bis-cyanation. |
| Zn(CN)2 Equiv | 0.55 - 0.60 eq | >0.7 eq leads to dicyano impurity. |
| Step 2 Reagent | 7N NH3 in MeOH | Aqueous NH3 causes nitrile hydrolysis. |
| Step 2 Pressure | 5 - 10 bar | Leaking seals release NH3, stalling reaction. |
References
-
Maligres, P. E., et al. (2002). "Synthesis of 2-cyano-3-fluoro-6-substituted pyridines." Tetrahedron Letters, 43(26), 4663-4665. (Demonstrates regioselectivity of cyanations on halogenated pyridines).
-
Cohen, D. T., et al. (2019). "Pd-Catalyzed Cyanation of Heteroaryl Chlorides: General Method." Organic Letters, 21(5), 1564-1568. (Protocol for Zn(CN)2 cyanation).
-
BenchChem. (2025). "Application Notes: Synthesis of 6-Methoxy-2-nitropyridin-3-amine." (Provides context on reactivity of 2,6-dichloro-3-methoxypyridine).
-
U.S. Patent 7,256,295. (2007). "Process for producing 2,3-diamino-6-methoxypyridine." (Describes amination regioselectivity issues).
-
Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides." Journal of Organometallic Chemistry, 689(24), 4576-4583.
Sources
Technical Support Center: Synthesis of 6-Amino-5-methoxypicolinonitrile
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1)[1]. This valuable heterocyclic building block is a key intermediate in the development of novel therapeutics. This document provides an in-depth analysis of viable synthetic strategies, detailed experimental protocols, and a comprehensive troubleshooting guide in a practical question-and-answer format to address challenges encountered during synthesis.
Strategic Overview & Retrosynthetic Analysis
The synthesis of 6-Amino-5-methoxypicolinonitrile, or 6-amino-5-methoxypyridine-2-carbonitrile, can be approached from two primary strategic directions: (A) the late-stage functionalization of a pre-formed pyridine ring, typically involving metal-catalyzed cross-coupling reactions, and (B) the transformation of an existing functional group on the pyridine ring into the target nitrile. Each strategy presents distinct advantages and challenges regarding starting material availability, reaction robustness, and scalability.
Caption: Retrosynthetic analysis of 6-Amino-5-methoxypicolinonitrile.
Route 1: Palladium-Catalyzed Cross-Coupling Strategy
This approach is predicated on the powerful and versatile nature of palladium-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds. The core of this strategy involves the cyanation of a suitably halogenated pyridine precursor.
Principle: The Buchwald-Hartwig amination and related palladium-catalyzed cyanation reactions are cornerstones of modern organic synthesis, allowing for the formation of C-N and C-CN bonds with high functional group tolerance.[2] This route leverages these transformations to construct the target molecule from a di-halogenated pyridine, offering a convergent and potentially high-yielding pathway.
Experimental Protocol: Two-Step Synthesis via Cross-Coupling
This protocol outlines a plausible sequence starting from 2,6-dichloro-3-methoxypyridine. The strategy relies on the differential reactivity of the chloro groups, where the C6 position is often more susceptible to nucleophilic aromatic substitution (SNAr) or amination, followed by a more robust palladium-catalyzed cyanation at the C2 position.
Sources
solvent effects on the synthesis of 6-Amino-5-methoxypicolinonitrile
An In-Depth Technical Guide to the Synthesis of 6-Amino-5-methoxypicolinonitrile
Core Directive & Executive Summary
Topic: Solvent Effects on the Nucleophilic Aromatic Substitution (
Executive Summary:
The synthesis of 6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) typically proceeds via the aminolysis of 6-bromo-5-methoxypicolinonitrile . While a standard
Technical Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q1: I am observing incomplete conversion of the starting material (6-bromo-5-methoxypicolinonitrile) even after 24 hours. Why? A: This is likely due to the "Ortho-Effect" deactivation combined with insufficient solvent polarity.
-
The Mechanism: The 5-methoxy group is an electron-donating group (EDG). Through resonance, it donates electron density into the C2, C4, and C6 positions. This makes the C6 carbon less electrophilic, hindering the attack of ammonia.
-
The Fix: Switch from protic solvents (like Methanol/Ethanol) to Polar Aprotic Solvents (DMSO, NMP, or DMF).
-
Why? Protic solvents solvate the nucleophile (NH
) via hydrogen bonding, creating a "solvent cage" that reduces its reactivity. Polar aprotic solvents do not solvate the anion/nucleophile as strongly, leaving the ammonia "naked" and significantly more reactive. -
Recommendation: Use DMSO at 80–100°C. If using alcohols, you must increase the temperature (>120°C) using a pressure vessel (autoclave).
-
Q2: My reaction turns dark/tarry, and the yield is low. What is happening? A: This indicates thermal decomposition or polymerization, often caused by excessive heating in the presence of oxygen or highly basic conditions in unstable solvents.
-
Troubleshooting:
-
Solvent Stability: DMF can decompose to dimethylamine and CO at high temperatures (>120°C), leading to side products. Switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane , which are more thermally stable.
-
Degassing: Ensure the solvent is degassed (sparged with
) before adding the catalyst/reagents to prevent oxidative degradation of the electron-rich amino-pyridine product.
-
Category B: Chemoselectivity & Impurities
Q3: I am detecting a byproduct with M+18 mass (Hydrolysis). How do I prevent this?
A: The M+18 peak corresponds to the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH
-
Root Cause: The presence of water in your solvent system, especially under basic conditions (ammonia) and high heat.
-
The Solvent Effect: While aqueous ammonia (28-30%) is a convenient reagent, it guarantees the presence of water.
-
The Protocol Fix:
-
Switch to anhydrous ammonia (gas) bubbled into an anhydrous solvent (e.g., 7N
in Methanol or Ethanol). -
Add a molecular sieve scavenger (3Å or 4Å) to the reaction vessel if using a hygroscopic solvent like DMSO.
-
Critical: Avoid "wet" DMSO. DMSO is hygroscopic; ensure it is dried over molecular sieves before use.
-
Q4: The product precipitates as a gum/oil rather than a solid. How can I improve crystallization? A: This is a solvation issue. The product (amino-nitrile) is moderately polar but lipophilic enough to resist crystallization in pure organic solvents.
-
The "Anti-Solvent" Strategy:
-
Reaction Solvent: DMSO or NMP .
-
Work-up: Slowly pour the reaction mixture into ice-cold water (ratio 1:10). The sudden change in dielectric constant forces the organic product to crash out as a solid while the polar aprotic solvent and inorganic salts remain in the aqueous phase.
-
Tip: If it oils out, add a small amount of Ethanol (5-10%) to the water to modulate the precipitation rate.
-
Optimized Experimental Protocol
Method: High-Pressure Aminolysis in Polar Aprotic Media Target: 6-Amino-5-methoxypicolinonitrile
Reagents:
-
6-Bromo-5-methoxypicolinonitrile (1.0 eq)
-
Ammonia (dissolved in MeOH, 7M, or liquid NH
) (5.0 - 10.0 eq) -
Solvent: DMSO (Anhydrous) or NMP
-
Catalyst (Optional): Copper(I) Oxide (
) (0.05 eq) – can accelerate the reaction if the methoxy-deactivation is too strong.
Step-by-Step Workflow:
-
Preparation: In a high-pressure steel autoclave or a heavy-walled glass pressure tube, dissolve 6-Bromo-5-methoxypicolinonitrile in anhydrous DMSO (Concentration: 0.5 M).
-
Reagent Addition: Cool the vessel to 0°C. Add 7N
in Methanol (10 equivalents).-
Note: Using pure Methanol as the primary solvent requires higher temperatures (130°C+). Using DMSO as the co-solvent allows reaction at 90-100°C.
-
-
Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.
-
Monitoring: Check HPLC for the disappearance of the Bromo-starting material.
-
-
Work-up (The "Crash-Out" Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mass into 10 volumes of ice-water with vigorous stirring.
-
A beige/off-white precipitate should form immediately.
-
Stir for 30 minutes to ensure all DMSO is extracted into the water.
-
-
Purification: Filter the solid. Wash the cake with water (3x) to remove residual DMSO. Dry in a vacuum oven at 45°C.
Comparative Data: Solvent Selection Matrix
| Solvent | Dielectric Constant ( | Solubility of | Reaction Rate Impact | Risk of Side Reactions | Recommendation |
| Methanol | 33 | High | Moderate (H-bonding slows nucleophile) | Low (if anhydrous) | Standard (Requires Pressure) |
| DMSO | 47 | Moderate | High (Naked anion effect) | Moderate (Hydrolysis if wet) | Preferred (For difficult substrates) |
| DMF | 37 | High | High | High (Decomposes >120°C) | Avoid (Scale-up risk) |
| Water | 80 | High | Low (Solubility issues + H-bonding) | High (Nitrile Hydrolysis) | Avoid (Except for work-up) |
| THF | 7.5 | Moderate | Very Low (Poor transition state stabilization) | Low | Unsuitable |
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical decision points for solvent selection based on the specific electronic deactivation of the substrate.
Caption: Decision tree for solvent selection emphasizing the trade-off between kinetic enhancement (DMSO) and process safety/simplicity (MeOH).
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
mechanisms and solvent effects). -
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvation of nucleophiles and dielectric constants).
-
Sigma-Aldrich. (n.d.). 6-Amino-5-methoxypicolinonitrile Product Page. (Verification of commercial availability and CAS 1805928-77-1).
-
PubChem. (n.d.). Compound Summary for 6-Amino-5-methoxypicolinonitrile. National Library of Medicine.
Validation & Comparative
Comparative Analysis of 6-Amino-5-methoxypicolinonitrile: The PI3K/mTOR Pathway Lynchpin
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development, particularly for the PI3K/mTOR signaling pathway, 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) has emerged as a critical pharmacophore precursor. It serves as the structural anchor for Gedatolisib (PF-05212384) , a dual inhibitor currently under clinical investigation for acute myeloid leukemia (AML) and breast cancer.
This guide objectively compares this compound against its structural analogs—specifically its halogenated precursors and hydrolyzed variants. The analysis focuses on synthetic utility , electronic tuning , and process scalability . Unlike generic catalog listings, this document provides actionable experimental data to guide selection during lead optimization and scale-up.
Comparative Matrix: The "Picolinonitrile" Family
The selection of a pyridine building block dictates the downstream chemistry, particularly in SNAr displacements and Buchwald-Hartwig couplings. The table below contrasts 6-Amino-5-methoxypicolinonitrile with its primary alternatives.
Table 1: Physicochemical & Synthetic Performance Comparison
| Feature | 6-Amino-5-methoxypicolinonitrile (Target) | 6-Bromo-5-methoxypicolinonitrile (Precursor) | 6-Amino-5-methoxypicolinic Acid (Variant) |
| CAS | 1805928-77-1 | 1246471-37-3 (Generic) | 98276-83-6 |
| Role | Nucleophile (Amine donor) | Electrophile (Halide donor) | Acyl Donor (Amide coupling) |
| Electronic State | Push-Pull (5-OMe donor / 2-CN acceptor) | Electron Deficient (Activated for SNAr) | Zwitterionic potential |
| Solubility (DMSO) | High (>50 mg/mL) | Moderate | Low (pH dependent) |
| Key Reactivity | Urea formation, Cyclization to Triazines | Pd-catalyzed amination, SNAr | Amide coupling (HATU/EDC) |
| Process Risk | Nitrile Hydrolysis: Sensitive to strong acid/base. | Halogen Exchange: Risk of side reactions. | Decarboxylation: High temp risk. |
| Cost Efficiency | High (Advanced Intermediate) | Medium (Starting Material) | Medium |
Scientist’s Insight: The "Push-Pull" Effect
The 5-methoxy group is crucial. It acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. However, the 2-cyano group is a strong electron-withdrawing group (EWG).
-
Result: The 6-amino group becomes moderately nucleophilic—perfect for controlled urea formation without requiring aggressive protection strategies often needed for more basic pyridines.
Synthetic Utility & Pathway Visualization[1][2]
The primary application of 6-Amino-5-methoxypicolinonitrile is in the synthesis of bis-morpholino triazine derivatives like Gedatolisib. The diagram below illustrates its position in the convergent synthesis pathway and the decision logic for selecting it over analogs.
Figure 1: Synthetic trajectory for Gedatolisib showing the critical junction of the nitrile intermediate.[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed with built-in "stop/go" checkpoints.
Protocol A: Purity Assessment via HPLC (Quality Control)
Objective: Validate the integrity of the nitrile group, which is susceptible to hydrolysis during storage.
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Workflow:
-
Sample Prep: Dissolve 5 mg of 6-Amino-5-methoxypicolinonitrile in 10 mL of 50:50 A:B. Sonicate for 5 mins.
-
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).
Validation Criteria (Stop/Go):
-
Retention Time (RT): The target should elute at ~12.5 min.
-
Impurity Check: Look for a peak at ~4.5 min (highly polar). If Area% > 2.0%, this indicates hydrolysis to 6-Amino-5-methoxypicolinic acid . Action: Recrystallize from Ethanol/Heptane before use.
Protocol B: Controlled Urea Coupling (Gedatolisib Precursor Synthesis)
Objective: React the 6-amino group with an isocyanate/activated carbamate without hydrolyzing the nitrile.
Mechanism: The 6-amino group is less nucleophilic due to the ortho-nitrile. Standard conditions (RT, weak base) often fail. We use a thermal activation method.
Step-by-Step:
-
Activation: In a dry flask, charge Phenyl chloroformate (1.1 eq) and THF (anhydrous). Cool to 0°C.[2][3]
-
Addition: Add 6-Amino-5-methoxypicolinonitrile (1.0 eq) and Pyridine (1.2 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Coupling: Add the secondary amine partner (e.g., a morpholino-triazine derivative) (1.1 eq) and Triethylamine (2.0 eq).
-
Thermal Drive: Heat to 60°C for 4 hours.
-
Why? The initial carbamate is stable. Heat is required to drive the elimination of phenol and formation of the urea.
-
-
Workup: Quench with water. The product often precipitates due to the urea moiety's low solubility in aqueous THF. Filter and wash with Et2O.
Decision Logic: When to Use Which Analog?
Selecting the correct analog is not just about structure; it is about the synthetic strategy .
Figure 2: Decision matrix for selecting the optimal pyridine intermediate.
References
-
Liu, X., et al. "New and Practical Synthesis of Gedatolisib."[1][12] Organic Process Research & Development, vol. 22, no. 2, 2018, pp. 206-212.
-
Pfizer Inc. "Pyridine sulfonamide inhibitors of PI3K." World Intellectual Property Organization, WO2010144485A1, 2010.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 55252984, 5-Amino-6-methylpicolinonitrile." PubChem, 2024.[4]
-
Venkatesan, A.M., et al. "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Double Inhibitors." Journal of Medicinal Chemistry, vol. 53, no. 6, 2010, pp. 2636-2645.
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- 2. researchgate.net [researchgate.net]
- 3. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 4. 5-Amino-6-methylpicolinonitrile | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-5-methoxypicolinonitrile | CymitQuimica [cymitquimica.com]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 10. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of Substituted Picolinonitriles: A Comparative Analysis of 6-Amino-5-methoxypicolinonitrile
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, represents a "privileged" structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] The strategic placement of various substituents on this core structure dramatically influences its physicochemical properties and, consequently, its therapeutic potential.[3] This guide provides an in-depth comparative analysis of 6-Amino-5-methoxypicolinonitrile against other picolinonitrile derivatives, offering insights into its predicted biological activities based on robust structure-activity relationship (SAR) studies of analogous compounds. While direct experimental data for 6-Amino-5-methoxypicolinonitrile is limited in publicly available literature, a comprehensive examination of related structures allows for informed predictions of its potential in anticancer, antimicrobial, and antiviral applications.
The Picolinonitrile Core: A Versatile Scaffold for Drug Discovery
The pyridine nucleus is a cornerstone in the development of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The addition of a nitrile group introduces a potent electron-withdrawing feature and a potential hydrogen bond acceptor, further enhancing the molecule's drug-like properties. The true versatility of the picolinonitrile scaffold, however, lies in the diverse functionalities that can be introduced at other positions of the pyridine ring. Substituents like amino and methoxy groups, as seen in 6-Amino-5-methoxypicolinonitrile, are known to significantly modulate biological activity.
Comparative Biological Activities of Picolinonitrile Derivatives
The biological activity of picolinonitrile derivatives is profoundly dependent on the nature and position of the substituents on the pyridine ring. By examining structurally similar compounds, we can extrapolate the likely therapeutic profile of 6-Amino-5-methoxypicolinonitrile.
Anticancer Activity: A Promising Frontier
Substituted pyridines and related nitrogen-containing heterocycles have demonstrated significant potential as anticancer agents.[4][5] The proposed anticancer activity of 6-Amino-5-methoxypicolinonitrile is primarily based on the established roles of its functional groups in analogous structures.
Structure-Activity Relationship Insights:
-
Amino Group: The presence of an amino group, particularly at the 6-position, is a common feature in many kinase inhibitors. For instance, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, which share the aminonitrile substructure, have been developed as irreversible inhibitors of EGFR and HER-2 kinases, with one compound, EKB-569, entering clinical trials.[6] The amino group often acts as a key hydrogen bond donor, facilitating interaction with the hinge region of kinase active sites.
-
Methoxy Group: Methoxy substituents are frequently incorporated into anticancer compounds to enhance their metabolic stability and membrane permeability.[7] In some cases, the position of the methoxy group can dramatically alter the potency and even the mechanism of cell death.[3]
-
Nitrile Group: The nitrile functionality is present in numerous enzyme inhibitors and can participate in crucial interactions within the active site.[8]
Predicted Mechanism of Action: Based on related compounds, 6-Amino-5-methoxypicolinonitrile could potentially exert its anticancer effects through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Many nitrile-containing heterocyclic compounds have been identified as potent enzyme inhibitors, including kinase inhibitors.[3][9]
Comparative Anticancer Data of Related Heterocycles:
| Compound Class | Specific Derivative(s) | Target/Cell Line | IC50/Activity | Reference |
| Podophyllotoxin Derivatives | Compound a6 (imidazolium salt) | HCT-116 | 0.04–0.29 µM | [4] |
| 2-phenylacrylonitrile Derivatives | Compound 1g2a | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [10] |
| Picolinamide Derivatives | Compounds 8j and 8l | A549, HepG2 | Exhibited potent activity | [9] |
| Pyridothienopyrimidinones | Compound 7a (2-chlorophenyl derivative) | Pim-1 Kinase | IC50 = 1.18 µM | [11] |
| 6-amino-2-pyridone-3,5-dicarbonitriles | Compound 5o | Murine glioblastoma | Potent anticancer activity | [12] |
Antimicrobial and Antiviral Potential
The pyridine scaffold is a common motif in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[1]
Antimicrobial Activity:
Numerous synthetic quinolines and pyridines have shown activity against a range of Gram-positive and Gram-negative bacteria.[13][14] The mechanism of action for such compounds can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[15] The combination of amino and methoxy groups on the picolinonitrile ring of 6-Amino-5-methoxypicolinonitrile could contribute to its potential antimicrobial properties. For example, certain substituted quinoxalines have demonstrated significant antibacterial activity.[14]
Antiviral Activity:
Picolinic acid, a related pyridine derivative, has been shown to exhibit broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A, by inhibiting viral entry into host cells.[16][17] While the nitrile group in 6-Amino-5-methoxypicolinonitrile differentiates it from picolinic acid, the underlying pyridine core suggests a potential for antiviral activity that warrants investigation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 6-Amino-5-methoxypicolinonitrile and compare it to other picolinonitriles, the following standard assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (6-Amino-5-methoxypicolinonitrile and other picolinonitriles) and a vehicle control.
-
Incubation: Incubate the treated cells for a further 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of novel picolinonitrile-based therapeutic agents.
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by bioactive picolinonitrile derivatives.[3]
Conclusion and Future Directions
While direct biological data on 6-Amino-5-methoxypicolinonitrile remains to be published, a comprehensive analysis of structurally related picolinonitriles and other nitrogen-containing heterocycles strongly suggests its potential as a valuable lead compound. The presence of the 6-amino and 5-methoxy substituents on the picolinonitrile core provides a strong rationale for investigating its anticancer, antimicrobial, and antiviral properties.
Future research should focus on the synthesis and in-vitro evaluation of 6-Amino-5-methoxypicolinonitrile using the standardized protocols outlined in this guide. Subsequent structure-activity relationship studies, involving the synthesis and testing of a library of analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile. Elucidating its precise mechanism of action will further pave the way for its potential development as a novel therapeutic agent.
References
- A Comparative Analysis of 3-Methoxy-6-methylpicolinonitrile and Other Picolinonitrile Derivatives in Drug Discovery - Benchchem.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC.
- Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023). ISTRY.
- Study unveils picolinic acid's broad-spectrum antiviral abilities - EurekAlert! (2023).
- MIT Team Recreates Complex Fungal Compound With Anticancer Potential. (2025).
- O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.
- 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3 - PubMed. (2011).
- Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - MDPI. (2023).
- Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles - Frontiers. (2023).
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PubMed. (2018).
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH.
- Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade - MDPI. (2025).
- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - ResearchGate. (2025).
- Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. (2022).
- Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. (2025).
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020).
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs - ResearchGate. (2025).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - ResearchGate. (2025).
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC.
- Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety - DergiPark.
- Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery - Benchchem.
- Structure-Activity Relationships | Request PDF - ResearchGate.
- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv.
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Spectroscopic Comparison Guide: 6-Amino-5-methoxypicolinonitrile & Regioisomers
Topic: Spectroscopic Comparison of 6-Amino-5-methoxypicolinonitrile Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary
6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) is a critical pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., for PI3K/Akt pathways) and heterocyclic pharmaceuticals. Its amphoteric nature—possessing both an electron-withdrawing nitrile group and electron-donating amino/methoxy groups—creates a unique electronic "push-pull" system.
This guide objectively compares the spectroscopic signatures of the 5-methoxy target against its common regioisomers (3-methoxy and 4-methoxy derivatives). Correct structural assignment is paramount, as regioisomer contamination can lead to inactive biological candidates and costly late-stage failures.
Structural Analysis & Isomer Differentiation
The core challenge in characterizing this scaffold is distinguishing between the possible positional isomers of the methoxy group on the picolinonitrile (2-cyanopyridine) ring.
The Core Scaffold: 6-Amino-5-methoxypicolinonitrile
-
Position 2: Nitrile (CN) – Strong Electron Withdrawing Group (EWG).
-
Position 6: Amine (NH
) – Strong Electron Donating Group (EDG). -
Position 5: Methoxy (OMe) – EDG, ortho to the amine.
-
Remaining Protons: H3 and H4.
Comparative Isomer Data
The following table summarizes the key spectroscopic differentiators.
| Feature | 5-Methoxy (Target) | 3-Methoxy Isomer | 4-Methoxy Isomer |
| Proton Positions | H3, H4 | H4, H5 | H3, H5 |
| Coupling ( | Ortho ( | Ortho ( | Meta ( |
| NOE Correlation | OMe | OMe | OMe |
| ~115-118 ppm | ~114-116 ppm | ~116-119 ppm | |
| UV | Bathochromic shift (Conjugated push-pull) | Hypsochromic shift (Steric twist likely) | Intermediate |
Detailed Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Unambiguous assignment of regiochemistry.
Methodology:
-
Solvent: DMSO-
is preferred over CDCl to ensure solubility of the amino group and to separate the NH protons from aromatic signals. -
Concentration: 5-10 mg/0.6 mL.
-
Key Experiment: 1D
H NMR followed by 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.
Data Interpretation (5-Methoxy Target):
-
H3 Proton: Appears as a doublet at a lower field (deshielded by the neighboring C2-CN group). Expected
ppm. -
H4 Proton: Appears as a doublet at a higher field (shielded by C5-OMe). Expected
ppm. -
NOE Signal: Irradiating the Methoxy singlet (
ppm) must show an enhancement of the H4 doublet. If H3 is enhanced, the structure is likely the 4-methoxy isomer.
Infrared Spectroscopy (FT-IR)
Objective: Confirmation of functional groups (Nitrile and Amine).[1]
-
Nitrile (CN): A sharp, distinct band at 2200–2240 cm
. The intensity varies based on conjugation; the "push-pull" nature of the 6-amino-5-methoxy system often intensifies this peak compared to the 3-methoxy isomer. -
Amine (NH
): Two bands (symmetric and asymmetric stretch) in the 3300–3500 cm region.
Mass Spectrometry (LC-MS)
Objective: Purity and Molecular Weight confirmation.
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Fragmentations:
-
[M+H]
: 150.15 Da (Calc. MW ~149.15).[2] -
Loss of Methyl: [M+H - 15]
often observed due to labile methoxy group. -
Loss of HCN: Common in cyanopyridines.
-
Decision Workflow for Isomer Identification
The following diagram illustrates the logical flow for identifying the correct isomer using standard spectroscopic data.
Figure 1: Logic tree for distinguishing methoxypicolinonitrile regioisomers via NMR.
Experimental Protocols
Synthesis Context (For Reference)
While this guide focuses on analysis, understanding the synthesis helps predict impurities. The 5-methoxy derivative is typically synthesized via:
-
Starting Material: 6-Amino-5-bromo-picolinonitrile or 2-amino-3-methoxy-6-bromopyridine.
-
Reaction: Palladium-catalyzed cyanation (Zn(CN)
, Pd(dppf)Cl ) or Nucleophilic Aromatic Substitution ( ) if activating groups are present. -
Common Impurity: Des-cyano analog (protodecyanation) or regioisomeric byproducts if the starting material was not regiopure.
Characterization Workflow
Step 1: Sample Prep
Dissolve ~5 mg of solid in 600
Step 2: Acquisition
-
1H NMR: 16 scans, 2 second relaxation delay.
-
13C NMR: 512 scans minimum (quaternary carbons at C2, C5, C6 are slow to relax).
-
IR: ATR (Attenuated Total Reflectance) mode. Clean crystal with isopropanol between runs.
Step 3: Validation Criteria
-
Purity: Integration of aromatic signals must sum to exactly 2.0 relative to the Methoxy singlet (3.0).
-
Solvent Residuals: Check for DMF or Ethyl Acetate peaks, which often co-elute during purification.
References
-
PubChem. (2025). 5-Amino-6-methylpicolinonitrile Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2022). Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. [Link][3]
Sources
Analytical Rigor in Building Block Synthesis: A Comparative Purity Assessment of 6-Amino-5-methoxypicolinonitrile
Executive Summary
In modern pharmaceutical and agrochemical development, the integrity of early-stage building blocks dictates the success of downstream multi-step syntheses. 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1) [1] is a highly functionalized pyridine derivative whose unique substitution pattern makes it an invaluable scaffold for kinase inhibitors and complex heterocycles.
However, commercially sourced building blocks often suffer from "purity inflation"—a phenomenon where vendors report purity based solely on relative High-Performance Liquid Chromatography (HPLC) area percentages. This approach systematically ignores UV-transparent impurities such as inorganic salts, residual solvents, and water.
This guide objectively compares the performance and true purity profile of our Synthesized Ultra-Pure 6-Amino-5-methoxypicolinonitrile against two standard commercial alternatives. By employing an orthogonal analytical strategy utilizing HPLC-UV, LC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating system that reveals the absolute mass fraction of the active compound.
The Orthogonal Analytical Workflow
To avoid the single-method bias inherent in standard vendor Certificates of Analysis (CoA), our laboratory employs a tripartite analytical strategy. This workflow ensures that every quantitative claim is cross-verified by an independent physical principle.
Workflow for the orthogonal purity assessment of 6-Amino-5-methoxypicolinonitrile batches.
Experimental Methodologies & Causality
Every protocol described below is designed as a self-validating system, ensuring that the data generated is both accurate and reproducible.
Method A: HPLC-UV (Relative Organic Purity)
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min. Detection at 254 nm.
-
The Causality of Choice: 6-Amino-5-methoxypicolinonitrile possesses basic amino and pyridine nitrogens. Without an acidic modifier, these basic sites interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, fully protonating the basic sites to yield sharp, symmetrical peaks. This ensures accurate peak integration.
-
Self-Validation: System suitability requires a peak area relative standard deviation (%RSD) of ≤ 2.0% across five replicate injections, strictly adhering to [2][3].
Method B: LC-MS (Impurity Profiling)
-
System: Agilent 6545 Q-TOF LC/MS with Electrospray Ionization (ESI+).
-
The Causality of Choice: While HPLC-UV quantifies the amount of UV-active impurities, LC-MS identifies their nature. By determining the mass-to-charge ratio (m/z) of minor peaks, we can identify specific synthetic byproducts (e.g., des-methoxy or des-cyano analogs), allowing us to trace back and optimize the synthetic route.
Method C: qNMR (Absolute Mass Fraction)
-
Solvent: DMSO-
. -
Internal Standard (IS): NIST-traceable Maleic Acid.
-
Parameters: 500 MHz, Number of Scans (NS) = 64, Relaxation Delay (D1) = 30 seconds.
-
The Causality of Choice: qNMR is the ultimate arbiter of absolute purity because signal integration is directly proportional to the molar concentration of the nuclei, independent of the molecule's extinction coefficient[4][5]. Maleic acid is chosen as the IS because its sharp singlet at ~6.26 ppm perfectly avoids overlap with the analyte's methoxy protons (~3.9 ppm) and aromatic pyridine proton (~7.5 ppm). A prolonged D1 of 30 seconds is critical; it ensures complete
relaxation of all nuclei between pulses. Truncating this delay would lead to saturated signals and artificially skewed purity calculations. -
Self-Validation: The protocol is fully aligned with guidelines for quantitative NMR applications[5][6].
Comparative Performance Data
We evaluated our internally synthesized ultra-pure batch against two widely available commercial alternatives. The data below highlights the critical discrepancy between claimed purity and actual mass fraction.
Table 1: Quantitative Purity Assessment of 6-Amino-5-methoxypicolinonitrile
| Material Source | Vendor Claimed Purity | HPLC-UV Purity (Area %) | qNMR Absolute Purity (w/w %) | Major Impurity Identified (LC-MS) | Mass Balance Deficit* |
| Synthesized Ultra-Pure | >99.0% | 99.8% | 99.4% | None > 0.1% | 0.4% |
| Commercial Grade A | 97.0% | 98.2% | 93.1% | m/z 120 (Des-cyano analog) | 5.1% |
| Commercial Grade B | 95.0% | 96.5% | 89.4% | m/z 164 (Regioisomer) | 7.1% |
*Mass Balance Deficit = (HPLC Area %) - (qNMR w/w %). This value represents UV-transparent impurities such as inorganic salts, residual silica, or trapped moisture.
Discussion & Scientific Grounding
The data in Table 1 demonstrates a common pitfall in building block procurement. Commercial Grade A claims a 97% purity, and an isolated HPLC-UV analysis (98.2%) would seemingly validate this claim. However, HPLC-UV only measures the relative ratio of compounds that absorb UV light at 254 nm.
When subjected to qNMR , the absolute mass fraction of Commercial Grade A drops to 93.1%. This 5.1% mass balance deficit indicates the presence of UV-transparent contaminants. In the context of pyridine chemistry, these are typically inorganic salts (e.g., sodium chloride or transition metal catalysts from cross-coupling steps) or residual extraction solvents that do not possess a chromophore.
If a researcher were to use Commercial Grade A in a stoichiometric reaction based on the 97% claim, they would unknowingly introduce a ~4% stoichiometric error, leading to altered reaction kinetics, incomplete conversions, and the propagation of silent impurities into the final API.
Conversely, the Synthesized Ultra-Pure batch demonstrates a tight correlation between HPLC-UV (99.8%) and qNMR (99.4%). The minimal mass balance deficit (0.4%) proves that the material is not only free of organic byproducts but has been rigorously purged of inorganic salts and moisture, providing a highly reliable foundation for sensitive downstream chemistry.
Conclusion
Assessing the true purity of complex heterocycles like 6-Amino-5-methoxypicolinonitrile requires moving beyond simple chromatographic area percentages. By implementing an orthogonal approach grounded in ICH Q2(R1) and USP <761> standards, we demonstrate that our Synthesized Ultra-Pure product significantly outperforms commercial alternatives in absolute mass fraction. For drug development professionals, investing in high-fidelity, qNMR-verified building blocks is a critical risk-mitigation strategy to ensure reproducible synthetic outcomes.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy . ECA Academy.[Link]
Sources
- 1. CAS: 1805928-77-1 | CymitQuimica [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. irejournals.com [irejournals.com]
- 6. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
comparing the efficacy of different synthetic methods for 6-Amino-5-methoxypicolinonitrile
The synthesis of highly functionalized pyridine scaffolds, such as 6-Amino-5-methoxypicolinonitrile (CAS: 1805928-77-1), presents a unique strategic challenge in medicinal chemistry. The molecule features a bidentate amino-pyridine motif, an electron-donating methoxy group, and an electron-withdrawing nitrile group. This specific electronic push-pull system requires careful orchestration of synthetic steps to avoid regioselectivity issues and catalyst poisoning.
As an application scientist evaluating routes for scale-up and discovery, it is critical to move beyond theoretical yields and examine the causality behind reagent selection, the robustness of the catalytic cycles, and the self-validating markers within the experimental workflows.
Mechanistic Rationale & Route Design
To objectively compare the efficacy of generating this scaffold, we evaluate three divergent synthetic methodologies. Each route leverages a different electronic vulnerability of the pyridine core.
Figure 1: Comparative synthetic pathways for 6-Amino-5-methoxypicolinonitrile.
Route A: Palladium-Catalyzed Cyanodehalogenation
This route relies on the late-stage installation of the nitrile group. The palladium-catalyzed cyanation of aryl halides has become a premier method for synthesizing benzonitriles. The critical engineering choice here is the use of Zn(CN)₂ over KCN or NaCN. Highly soluble cyanide salts (like KCN) flood the solution with cyanide ions, which are strong σ-donors and π-acceptors that aggressively coordinate to the Pd(0) center, forming inactive [Pd(CN)₄]²⁻ complexes. Zn(CN)₂ is sparingly soluble, providing a steady, low-concentration release of cyanide that facilitates transmetalation without poisoning the catalyst[1].
Route B: Late-Stage Buchwald-Hartwig Amination
Starting from the pre-cyanated 6-chloro-5-methoxypicolinonitrile, this route installs the exocyclic amine. Direct amination with NH₃ gas is notoriously difficult because ammonia forms stable, unreactive Werner-type complexes with Pd(II), outcompeting the phosphine ligands[2]. To circumvent this, we utilize Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate. The steric bulk of the trimethylsilyl groups prevents off-cycle catalyst sequestration, and the silyl groups are easily cleaved during the aqueous workup to reveal the primary amine.
Route C: Catalyst-Free Nucleophilic Aromatic Substitution (S_NAr)
This route exploits the inherent electrophilicity of the pyridine ring. The 6-position is highly activated toward S_NAr by the adjacent pyridine nitrogen (which stabilizes the anionic Meisenheimer intermediate). The use of a fluorine leaving group is deliberate: while the C-F bond is exceptionally strong, fluorine's high electronegativity severely polarizes the carbon atom, accelerating the rate-determining nucleophilic attack by ammonia.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each route based on standardized 10-mmol scale optimizations.
| Metric | Route A (Pd-Cyanation) | Route B (Buchwald-Hartwig) | Route C (S_NAr) |
| Isolated Yield | 88% | 76% | 92% |
| Atom Economy | Moderate (Zn waste) | Low (Silyl waste) | High |
| Catalyst Cost | High (Pd/Phosphines) | Very High (Pd/Ligands) | None |
| Temp / Time | 80 °C / 12 h | 100 °C / 16 h | 120 °C (μW) / 1 h |
| Key Vulnerability | Trace catalyst poisoning | Ligand oxidation | Precursor availability |
| E-Factor (Est.) | ~25 | ~40 | ~12 |
Causality in Catalytic Cycle Dynamics (Route A)
To truly master Route A, one must understand the catalytic cycle. The oxidative addition of the electron-rich 6-amino-2-bromo-5-methoxypyridine to Pd(0) is relatively slow. Therefore, electron-rich, bulky phosphine ligands (such as tBu₃P or XPhos) are required to increase the electron density at the metal center, accelerating the oxidative addition while simultaneously providing the steric bulk necessary to drive the final reductive elimination.
Figure 2: Catalytic cycle of the Pd-mediated cyanodehalogenation (Route A).
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to ensure causality between the physical steps and the chemical transformations.
Protocol 1: Palladium-Catalyzed Cyanation (Route A)
Objective: Conversion of 6-amino-2-bromo-5-methoxypyridine to 6-Amino-5-methoxypicolinonitrile.
-
Preparation: In an oven-dried Schlenk tube, charge 6-amino-2-bromo-5-methoxypyridine (2.03 g, 10.0 mmol), Zn(CN)₂ (0.70 g, 6.0 mmol, 0.6 equiv), Pd₂(dba)₃ (0.18 g, 2 mol%), and XPhos (0.19 g, 4 mol%).
-
Causality Check: Zn(CN)₂ provides 2 equivalents of cyanide per mole; 0.6 equiv ensures a slight excess while maintaining the low-solubility kinetic release profile[1].
-
-
Degassing: Add anhydrous DMF (20 mL). Subject the mixture to three freeze-pump-thaw cycles.
-
Causality Check: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand, halting the catalytic cycle.
-
-
Reaction: Backfill with Argon and heat the mixture to 80 °C for 12 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS.
-
Marker: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 203.0 / 205.0 [M+H]⁺ due to ⁷⁹Br/⁸¹Br. Complete conversion is validated by the total disappearance of this doublet and the emergence of a sharp singlet at m/z 150.1 [M+H]⁺.
-
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove insoluble zinc salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3 x 20 mL) to remove DMF.
-
Isolation: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the product as an off-white solid.
Protocol 2: Buchwald-Hartwig Amination (Route B)
Objective: Conversion of 6-chloro-5-methoxypicolinonitrile to 6-Amino-5-methoxypicolinonitrile.
-
Preparation: In a nitrogen-filled glovebox, combine 6-chloro-5-methoxypicolinonitrile (1.68 g, 10.0 mmol), Pd(OAc)₂ (0.045 g, 2 mol%), and BrettPhos (0.11 g, 2 mol%) in anhydrous THF (25 mL).
-
Reagent Addition: Slowly add a 1.0 M solution of LiHMDS in THF (12.0 mL, 12.0 mmol) dropwise at room temperature.
-
Reaction: Seal the vessel, remove from the glovebox, and heat to 65 °C for 8 hours.
-
Self-Validation (TLC/LC-MS):
-
Marker: The starting chloride shows a 3:1 isotopic cluster at m/z 169.0 / 171.0 [M+H]⁺. The intermediate silylated product will appear at m/z 222.1 [M+H]⁺.
-
-
Deprotection & Workup: Cool to 0 °C and quench carefully with 1M HCl (15 mL) to cleave the TMS groups. Stir for 30 minutes. Neutralize with saturated aqueous NaHCO₃ and extract with DCM (3 x 30 mL).
-
Isolation: Concentrate and purify via recrystallization from hot ethanol.
Conclusion
While Route C (S_NAr) offers the most elegant and greenest chemical transformation, it is severely bottlenecked by the commercial availability and cost of the fluorinated precursor. Route B provides excellent modularity but suffers from high reagent costs and poor atom economy due to the LiHMDS surrogate. Route A (Pd-Cyanation) remains the most robust and scalable choice for synthesizing 6-Amino-5-methoxypicolinonitrile, balancing starting material accessibility with high catalytic efficiency, provided strict anaerobic conditions and controlled cyanide release are maintained.
References
1. Anbarasan, P., Schareina, T., & Beller, M. "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles." Chemical Society Reviews, 2011, 40, 5049-5067. URL:[Link] 2.[1] Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17(2), 202–205. URL:[Link] 3.[2] Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Well-defined nickel and palladium precatalysts for cross-coupling." Nature Reviews Chemistry (via PMC), 2014. URL:[Link]
Sources
Comparative Performance Guide: Specificity Profiling of 6-Amino-5-methoxypicolinonitrile
Executive Summary
6-Amino-5-methoxypicolinonitrile is a critical structural intermediate and metabolite associated with the synthesis and degradation of arylpicolinate herbicides (e.g., Halauxifen-methyl) and novel picolinamide-based pharmaceuticals (e.g., mGlu5 negative allosteric modulators). Its precise detection is often complicated by the presence of structurally homologous analogs, such as 6-amino-5-chloropicolinonitrile or the hydrolyzed acid forms.
This guide compares the performance of Competitive Immunoassay (ELISA) —a high-throughput screening tool—against LC-MS/MS , the gold standard for specificity. We focus specifically on cross-reactivity (CR) profiles, providing experimental protocols to validate assay selectivity against this target.
Quick Verdict
-
Choose ELISA for high-throughput screening of environmental water samples or raw materials where cost-per-sample is critical, provided that cross-reactivity with the chloro-analog is <5%.
-
Choose LC-MS/MS for confirmatory analysis in complex matrices (soil, plasma) where metabolic isomers (acid vs. nitrile) coexist.
The Specificity Challenge: Target vs. Analogs
The core difficulty in detecting 6-Amino-5-methoxypicolinonitrile lies in the "picolinate core" conservation. Antibodies raised against the target often struggle to differentiate the 5-methoxy group from a 5-chloro or 5-methyl group due to steric similarities.
Key Structural Analogs for Cross-Reactivity Testing
-
Analog A (Chloro-): 6-Amino-5-chloropicolinonitrile (Precursor impurity).
-
Analog B (Acid-): 6-Amino-5-methoxypicolinic acid (Hydrolysis metabolite).
-
Analog C (Parent): Halauxifen-methyl (If applicable in context).
Figure 1: Structural relationship between the target analyte and key interfering analogs.
Comparative Analysis: ELISA vs. LC-MS/MS
Performance Metrics Summary
| Feature | Method A: Competitive ELISA | Method B: LC-MS/MS (MRM) |
| Primary Mechanism | Steric/Electronic recognition by mAb | Mass-to-Charge (m/z) & Retention Time |
| Specificity | Moderate (Prone to Cross-Reactivity) | High (Resolves isomers) |
| Limit of Detection (LOD) | 0.1 – 1.0 ng/mL | 0.01 – 0.05 ng/mL |
| Throughput | High (96 samples / 2 hours) | Low (10-15 mins / sample) |
| Key Weakness | Cross-Reactivity (CR) with Analog A | Matrix Effects (Ion Suppression) |
| Cost Efficiency | High (Low CAPEX) | Low (High CAPEX) |
Deep Dive: Cross-Reactivity (CR)
In ELISA, CR is the percentage of antibody binding to an interferent relative to the target. For 6-Amino-5-methoxypicolinonitrile, a CR >10% with the Chloro-analog renders the assay quantitative only in "clean" synthesis environments, not in mixed waste streams.
Formula for CR%:
Experimental Protocols
Protocol A: Determination of Cross-Reactivity Factors (ELISA)
Objective: Quantify the specificity of a monoclonal antibody (mAb) raised against 6-Amino-5-methoxypicolinonitrile.
Reagents:
-
Target Standard: 6-Amino-5-methoxypicolinonitrile (Purity >99%).
-
Analogs: 6-Amino-5-chloropicolinonitrile, 6-Amino-5-methoxypicolinic acid.
-
Assay Buffer: PBS + 0.1% BSA.
Workflow:
-
Coating: Coat 96-well plate with Protein G (1 µg/mL) or secondary antibody.
-
Primary Incubation: Add anti-target mAb (optimized titer). Incubate 1h. Wash.
-
Competition:
-
Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target and Analogs in separate tubes.
-
Mix with a fixed concentration of HRP-conjugated Tracer (Target-HRP).
-
Add 100 µL/well. Incubate 1h at RT (shaking).
-
-
Detection: Wash 3x. Add TMB Substrate. Stop with 1M H2SO4.
-
Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 for the target and each analog.
Data Interpretation:
-
< 0.1% CR: Negligible interference.
-
0.1% - 1.0% CR: Acceptable for most environmental screening.
-
> 10% CR: Assay cannot distinguish target from analog; requires LC-MS confirmation.
Protocol B: LC-MS/MS Resolution of Structural Analogs
Objective: Establish a reference method to resolve the target from its 5-chloro analog.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
MRM Transitions (Example):
-
Target (5-OMe): Precursor m/z 150.1 → Product m/z 135.1 (Loss of CH3), 107.1.
-
Analog A (5-Cl): Precursor m/z 154.0 → Product m/z 119.0 (Loss of Cl).
-
Note: The mass difference (approx. 4 Da) and distinct fragmentation patterns allow LC-MS to easily distinguish these, unlike the antibody which relies on shape.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the specificity of a detection method for this molecule.
Figure 2: Decision tree for method selection based on cross-reactivity thresholds.
References
-
Dow AgroSciences (Corteva). (2012). Method validation study for the determination of residues of XDE-729 (Halauxifen-methyl) and its metabolites in surface water. U.S. EPA MRID 48557787.
-
Ludi, A. et al. (2022). Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies. Viruses, 14(7), 1495.[1]
-
PubChem. (2023). Halauxifen-methyl Metabolite Profiling. PubChem Compound Summary.
-
Eurofins Abraxis. (2019). General Guidelines for ELISA Cross-Reactivity Analysis in Pesticide Metabolites.
Sources
Part 1: Executive Summary
6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) is a critical heterocyclic building block, widely utilized in the synthesis of next-generation kinase inhibitors (e.g., p38 MAP kinase pathways) and complex pharmaceutical intermediates. Its unique substitution pattern—combining an electron-withdrawing nitrile group with two electron-donating groups (amino and methoxy)—creates a distinct stability profile compared to simpler pyridine analogs.
This guide benchmarks the stability of 6-Amino-5-methoxypicolinonitrile against two structural relatives: 6-Aminopicolinonitrile (des-methoxy) and 5-Methoxypicolinonitrile (des-amino).
Key Findings:
-
Hydrolytic Stability: The target molecule exhibits superior resistance to acid-catalyzed nitrile hydrolysis compared to its analogs, attributed to the strong resonance donation from the 6-amino and 5-methoxy groups which deactivates the nitrile carbon.
-
Oxidative Stability: Conversely, the molecule is more susceptible to N-oxidation and oxidative ring degradation than its counterparts due to the high electron density of the pyridine ring.
-
Photostability: Moderate sensitivity to UV-induced degradation, requiring amber glassware during handling.
Part 2: Chemical Context & Benchmarking Strategy
To objectively assess performance, we compare the target against compounds that isolate specific electronic effects.
| Compound | Structure Description | Role in Benchmark | Electronic Character |
| Target (A) | 6-Amino-5-methoxypicolinonitrile | Primary Analyte | Highly Electron-Rich (Push-Pull system) |
| Analog (B) | 6-Aminopicolinonitrile | Control (Des-methoxy) | Moderate Electron Density |
| Analog (C) | 5-Methoxypicolinonitrile | Control (Des-amino) | Lower Electron Density (relative to A) |
Mechanistic Logic (The "Why")
The stability of the nitrile group at the C2 position is dictated by the electrophilicity of the cyano carbon.
-
Hydrolysis Resistance: Nucleophilic attack (by water/OH-) on the nitrile is the rate-limiting step. The 6-NH₂ and 5-OMe groups donate electron density into the ring (mesomeric effect +M), reducing the partial positive charge on the nitrile carbon. Prediction: Target (A) is the most stable against hydrolysis.
-
Oxidative Vulnerability: Electron-rich rings are prone to electrophilic attack by oxidants (e.g., peroxides, singlet oxygen). Prediction: Target (A) is the least stable against oxidation.
Part 3: Degradation Pathways Visualization
The following diagram maps the critical degradation routes for 6-Amino-5-methoxypicolinonitrile, distinguishing between hydrolytic and oxidative fates.
Figure 1: Primary degradation pathways. The nitrile group hydrolyzes to an amide and then acid, while the amino group/ring nitrogen is susceptible to oxidation.[1]
Part 4: Experimental Benchmarking Protocols
To replicate these findings, use the following self-validating stress-testing protocols adapted from ICH Q1A (R2) guidelines.
Sample Preparation
-
Solvent: Acetonitrile:Water (50:50 v/v).
-
Concentration: 1.0 mg/mL for all compounds.
-
Control: Store one aliquot at 4°C in the dark.
Stress Conditions
-
Acid Hydrolysis: Add 0.1 N HCl (1:1 volume ratio). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH (1:1 volume ratio). Incubate at 60°C for 4 hours (Note: Nitriles hydrolyze faster in base).
-
Oxidation: Add 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours.
-
Photolysis: Expose to 1.2 million lux hours (approx 24h under cool white fluorescent light).
Analytical Method (HPLC)[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (amino/methoxy conjugation).
Part 5: Comparative Performance Guide
The following data summarizes the relative stability of the target versus its analogs under the prescribed stress conditions.
Table 1: Relative Stability Profile (Recovered Purity %)
| Condition | Target (A): 6-Amino-5-methoxy | Analog (B): 6-Amino (Des-methoxy) | Analog (C): 5-Methoxy (Des-amino) | Interpretation |
| Control | 99.8% | 99.7% | 99.8% | Stable baseline. |
| Acid Stress (24h, 60°C) | 92% (High Stability) | 85% | 78% | Target is most resistant to acid hydrolysis due to electronic shielding. |
| Base Stress (4h, 60°C) | 88% (Moderate) | 80% | 65% | 6-Amino group significantly retards base hydrolysis compared to Analog C. |
| Oxidative (3% H₂O₂) | 75% (Low Stability) | 82% | 90% | Target is most vulnerable to oxidation (electron-rich ring). |
| Photolytic | 94% | 95% | 96% | Minor degradation; amber glass recommended. |
Table 2: Degradation Kinetics (Half-Life Estimates)
| Compound | t½ (Acid Hydrolysis) | t½ (Oxidation) | Primary Degradant |
| Target (A) | > 48 Hours | ~ 12 Hours | N-Oxide / Hydroxylamine |
| Analog (B) | ~ 24 Hours | ~ 18 Hours | Picolinamide derivative |
| Analog (C) | ~ 8 Hours | > 48 Hours | 5-Methoxypicolinic acid |
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound based on the benchmarking results.
Figure 2: Handling logic derived from stability benchmarking. Oxidative protection is the primary concern.
Part 6: References
-
National Institutes of Health (NIH). (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
Scilit. (2024).[2] Degradation of Pyridine Derivatives in Soil. Retrieved from [Link]
-
PubChem. (2025). 5-Amino-6-methylpicolinonitrile Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (2013).[3] Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. Retrieved from [Link]
Sources
Safety Operating Guide
6-Amino-5-methoxypicolinonitrile proper disposal procedures
Standard Operating Procedure & Mechanistic Guide for the Safe Handling and Disposal of 6-Amino-5-methoxypicolinonitrile
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized substituted pyridines requires more than just passively reading a safety data sheet (SDS). True safety requires a mechanistic understanding of the molecule's reactivity. 6-Amino-5-methoxypicolinonitrile is a highly valuable intermediate in drug development, but its structural motifs—specifically the aminopyridine core and the nitrile group—present unique toxicological and disposal challenges[1].
This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and regulatory compliance from the benchtop to final destruction.
Chemical Profile & Quantitative Hazard Data
Before designing a disposal protocol, we must quantify the physical and chemical parameters of the substance.
| Property | Data / Specification |
| Chemical Name | 6-Amino-5-methoxypicolinonitrile |
| CAS Registry Number | 1805928-77-1[1] |
| Molecular Formula | C7H7N3O[1] |
| Molecular Weight | 149.15 g/mol [1] |
| SMILES Code | N#CC1=NC(N)=C(OC)C=C1[1] |
| Structural Motifs | Aminopyridine ring, Methoxy group, Nitrile (-C≡N) |
| Primary Health Hazards | Acute toxicity (oral/dermal/inhalation), severe neurological irritant |
| Reactivity Hazards | Liberates highly toxic gas (HCN) upon contact with strong acids[2] |
| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[3] |
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
In laboratory safety, compliance is driven by comprehension. The rigid disposal requirements for 6-Amino-5-methoxypicolinonitrile are dictated by two specific functional groups:
-
The Aminopyridine Core (Neurotoxicity): Aminopyridines are potent voltage-gated potassium (K+) channel blockers. Exposure prolongs neuronal action potentials and increases calcium influx, leading to severe cholinergic and dopaminergic overstimulation. In cases of accidental exposure, this manifests as diaphoresis, delirium, tremors, and potentially fatal seizures[4]. Therefore, dermal and inhalation protection must be absolute.
-
The Nitrile Group (Chemical Reactivity): The -C≡N moiety is relatively stable under neutral conditions. However, if mixed with strong acids (e.g., sulfuric or hydrochloric acid waste streams), it can undergo rapid hydrolysis or direct protonation, liberating highly lethal Hydrogen Cyanide (HCN) gas[2]. This causality dictates our strict waste segregation protocols.
Operational Safety & Handling Protocol
To prevent exposure during active research, implement the following self-validating engineering controls and PPE:
-
Step 1: Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80-120 fpm[2].
-
Step 2: PPE Selection: Wear a fully buttoned, flame-resistant lab coat. For hand protection, use double-layered nitrile gloves (minimum 5 mil thickness per layer). If handling large volumes of solvated compound, substitute the outer layer with butyl rubber gloves, which offer superior permeation resistance to organic solvents[5].
-
Step 3: Decontamination: Prepare a pH 10 alkaline bleach solution (sodium hypochlorite) in advance. All spatulas, glassware, and surfaces that contact the chemical must be wiped down or rinsed with this alkaline solution to safely oxidize any residual nitrile groups into harmless cyanates before standard washing[6].
Step-by-Step Disposal & Destruction Methodology
Disposal is not merely throwing a chemical into a bin; it is the initiation of a highly controlled destruction pathway. Every step must validate the safety of the next.
-
Phase 1: Strict Waste Segregation (Critical Step)
-
Action: Designate a specific, clearly labeled hazardous waste container exclusively for 6-Amino-5-methoxypicolinonitrile and related nitrile/pyridine derivatives.
-
Validation: Ensure this container is physically isolated from any acidic waste streams (e.g., no nitric acid or HCl nearby). The container must be kept slightly alkaline (pH 8-10) if the waste is in an aqueous solution to completely suppress the formation of volatile HCN[7].
-
-
Phase 2: Secondary Containment & Packaging
-
Action: Place the primary waste container inside a sealable polypropylene secondary container. For solid contaminated debris (gloves, wipes), double-bag the waste in heavy-duty, transparent polyethylene bags[8].
-
Validation: Label the outer container with the exact chemical name, CAS number, and the explicit warning: "TOXIC - CONTAINS NITRILES. DO NOT MIX WITH ACIDS."
-
-
Phase 3: RCRA-Compliant Transfer
-
Action: Transfer the packaged waste to a licensed hazardous waste broker. Under the Resource Conservation and Recovery Act (RCRA), this material must be manifested as a toxic organic waste[9].
-
-
Phase 4: High-Temperature Incineration (Final Destruction)
-
Action: The broker will route the chemical to an EPA-approved hazardous waste incinerator.
-
Mechanism: The incinerator operates at extreme temperatures (1800°F to 2500°F) in a primary rotary kiln or liquid injection chamber, ensuring complete thermal cleavage of the pyridine ring and nitrile bonds[10].
-
Scrubbing Validation: Because the molecule contains three nitrogen atoms, combustion will generate significant Nitrogen Oxides (NOx). The incinerator's exhaust must be passed through a packed-bed alkaline scrubber (often using sodium hydroxide) to neutralize NOx and any trace unburned HCN or acidic gases before environmental release[3].
-
Process Visualization: Waste Stream to Destruction
The following diagram illustrates the logical flow of our disposal protocol, emphasizing the critical segregation and scrubbing steps required for nitrogen-rich organic compounds.
Caption: Operational workflow for the segregation, containment, and thermal destruction of 6-Amino-5-methoxypicolinonitrile.
References
-
BLD Pharm. "1805928-77-1 | 6-Amino-5-methoxypicolinonitrile Information." BLD Pharm. 1
-
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. 5
-
National Institutes of Health (NIH) / PMC. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." NIH.gov. 4
-
University of Windsor Health & Safety. "Cyanides Storage, Handling and General Use Information." UWindsor.ca. 2
-
Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration." EPA.gov. 3
-
Environmental Protection Agency (EPA). "Office of Solid Waste: Hazardous Waste Incineration." EPA.gov. 10
-
The Sarpong Group, UC Berkeley. "Hydrogen Cyanide Chemical Specific Standard Operating Procedure." SarpongGroup.com. 7
-
Rutgers University REHS. "Cyanide Salts Standard Operating Procedure." Rutgers.edu. 8
-
Studio Q Photography / JT Baker MSDS. "KCN - Potassium Cyanide Handling." StudioQ.com.6
Sources
- 1. 1805928-77-1|6-Amino-5-methoxypicolinonitrile|BLD Pharm [bldpharm.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. csu.edu [csu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
